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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate and its Isomer

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a molecule of interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide will also offer a detailed examination of its structural isomer, Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, a well-documented and commercially available compound. This comparative approach is designed to provide a thorough understanding of the subtle yet significant differences in their molecular architecture and potential physicochemical properties.

Part 1: Analysis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

The core structure of interest is Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. A critical structural feature of this molecule is the aminomethyl group (-CH₂NH₂) at the 2-position of the thiazole ring. This distinguishes it from its more common isomer, where an amino group (-NH₂) is directly attached to the ring.

Molecular Structure and Physicochemical Properties

A detailed summary of the predicted and calculated properties for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is presented below. These values are derived from computational models due to the absence of extensive experimental data.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂SCalculated
Molecular Weight 186.23 g/mol Calculated
IUPAC Name Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate-
SMILES COC(=O)CC1=CSC(=N1)CN-
InChI Key (Predicted)-
CAS Number Not assigned-
Proposed Synthetic Pathway

Given the absence of this compound in major chemical supplier catalogs, a plausible synthetic route is proposed for research purposes. The synthesis of this molecule would likely involve a multi-step process, starting from a more readily available thiazole derivative. A potential strategy would be the conversion of a precursor at the 2-position of the thiazole ring.

A viable approach would be to utilize a 2-(halomethyl) or 2-(hydroxymethyl) thiazole derivative, followed by nucleophilic substitution or conversion to an amine. The Gabriel synthesis, a classic method for preparing primary amines from alkyl halides, presents a robust option.[1][2][3]

Experimental Workflow: Proposed Gabriel Synthesis

start Methyl 2-(2-(bromomethyl)-1,3-thiazol-4-yl)acetate intermediate N-Phthaloyl Intermediate start->intermediate SN2 Reaction phthalimide Potassium Phthalimide phthalimide->intermediate product Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate intermediate->product Cleavage hydrazine Hydrazine (NH2NH2) hydrazine->product byproduct Phthalhydrazide haloketone α-haloketone/ester cyclization Condensation & Cyclization haloketone->cyclization thiourea Thiourea thiourea->cyclization product Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate cyclization->product

Sources

Exploratory

A Technical Guide to the Solubility Profile of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile of M...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a novel heterocyclic compound with potential applications in pharmaceutical development. In the absence of direct experimental data for this specific new chemical entity (NCE), this document establishes a robust theoretical framework to predict its solubility in a range of common organic solvents. By dissecting the molecule's structural components—a 2-aminothiazole core, a methyl ester, and a critical aminomethyl substituent—we project its behavior based on fundamental principles of intermolecular forces and established data from analogous structures. This guide further provides detailed, field-proven experimental protocols for determining both equilibrium and kinetic solubility, enabling researchers to validate these predictions and generate precise data for their specific applications. The document is structured to offer not just procedural steps, but also the causal reasoning behind experimental design, ensuring a deep and actionable understanding for scientists in drug discovery and process chemistry.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary determinant of a drug's bioavailability, manufacturability, and overall therapeutic potential. Poor solubility can lead to insufficient absorption, high dose requirements, and erratic therapeutic outcomes, often resulting in the termination of otherwise promising drug candidates. Therefore, a thorough understanding of a compound's solubility profile in various solvents is not merely a characterization step but a cornerstone of rational drug design and formulation development.

This guide focuses on Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a molecule of interest due to its aminothiazole core, a scaffold present in numerous approved pharmaceuticals.[1] The presence of a primary amine, a methyl ester, and the thiazole ring system creates a unique polarity profile that requires careful consideration for solvent selection in synthesis, purification, and formulation.

Physicochemical Analysis and Predicted Solubility Profile

A predictive assessment of solubility begins with a structural analysis of the target molecule. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet, where solubility is maximized in solvents with similar polarity and intermolecular force characteristics.[2]

Molecular Structure:

  • IUPAC Name: Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

  • Molecular Formula: C₇H₁₁N₃O₂S

  • Molecular Weight: 201.25 g/mol

Key Functional Groups and Their Influence:

  • 2-(Aminomethyl)-1,3-thiazole Core: This is the most complex and influential portion of the molecule.

    • Thiazole Ring: Aromatic and contains both nitrogen and sulfur heteroatoms, contributing to its polar character and ability to engage in dipole-dipole interactions.

    • Aminomethyl Group (-CH₂NH₂): This is a critical feature. Unlike a 2-amino-thiazole where the amine is directly attached to the ring, the methylene spacer makes this a primary alkylamine. This group is a strong hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in protic solvents.[3] The basicity of this amine will also allow for salt formation in acidic media, which can dramatically enhance aqueous solubility.[4]

  • Methyl Acetate Moiety (-CH₂COOCH₃):

    • Ester Group: Contains polar C=O and C-O bonds, making it a hydrogen bond acceptor. This contributes to solubility in polar solvents.

    • Methyl Group: A small, nonpolar hydrocarbon component that slightly increases lipophilicity.

Predicted Solubility:

Based on this structural analysis, we can predict the solubility of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate across a spectrum of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The aminomethyl and ester groups can actively participate in hydrogen bonding with these solvents. The overall polarity of the molecule aligns well with these protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the thiazole ring and ester group. DMSO and DMF are expected to be excellent solvents. Acetonitrile may show slightly lower solubility.
Less Polar Ethyl Acetate, Dichloromethane (DCM)Low to Moderate Ethyl acetate, being an ester itself, may offer some solubility. DCM's ability to dissolve moderately polar compounds might be limited by the strong hydrogen bonding potential of the aminomethyl group.
Non-Polar Hexanes, Toluene, Diethyl EtherVery Low / Insoluble The significant polarity and hydrogen bonding capabilities of the target molecule are incompatible with the non-polar, van der Waals force-dominant nature of these solvents.

This predicted profile is supported by data on analogous compounds. For instance, 2-amino-5-methylthiazole demonstrates its highest solubility in methanol, followed by other polar solvents like ethanol and acetone, and very low solubility in non-polar solvents like toluene and cyclohexane.[5] The addition of the aminomethyl group in our target compound is expected to further enhance its affinity for polar, protic environments.

Experimental Determination of Solubility: A Validating Protocol

The following section provides a detailed, self-validating protocol for the experimental determination of the equilibrium solubility of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. The shake-flask method is presented as the gold standard for its reliability with compounds of varying solubility.[6][7]

Core Principle: The Shake-Flask Method

The shake-flask method involves agitating an excess amount of a solid compound in a specific solvent at a constant temperature until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then quantified to determine the equilibrium solubility.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid 1. Weigh Excess Solid prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent prep_vial 3. Seal Vial prep_solvent->prep_vial agitate 4. Agitate at Constant Temp (e.g., 24-72h) prep_vial->agitate centrifuge 5. Centrifuge Sample agitate->centrifuge filtrate 6. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filtrate dilute 7. Dilute Filtrate filtrate->dilute hplc 8. Analyze by HPLC dilute->hplc calculate 9. Calculate Solubility hplc->calculate

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add approximately 10-20 mg of solid to 2 mL of the solvent. b. Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.

  • Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). c. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[2]

  • Quantification: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. b. Create a series of calibration standards by serially diluting the stock solution. c. Precisely dilute the filtered sample from step 3c to fall within the range of the calibration curve. d. Analyze the calibration standards and the diluted sample by HPLC. e. Construct a calibration curve by plotting the peak area versus concentration for the standards. f. Determine the concentration of the diluted sample from the calibration curve.

  • Data Reporting: a. Calculate the original concentration in the saturated solution by accounting for the dilution factor. b. Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, where compound availability is limited, kinetic solubility assays provide a higher-throughput alternative to the equilibrium method.[7] This method measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous or organic medium. While less precise than equilibrium solubility, it is invaluable for ranking compounds.[4]

Kinetic Solubility Workflow

G cluster_prep Preparation cluster_addition Precipitation cluster_analysis Analysis stock 1. Prepare High-Conc. Stock in DMSO add_to_solvent 2. Add Stock to Solvent (e.g., in 96-well plate) stock->add_to_solvent incubate 3. Incubate Briefly (e.g., 1-2h) add_to_solvent->incubate measure 4. Measure Turbidity (Nephelometry) or Filter & Quantify (HPLC/UV) incubate->measure

Caption: A simplified workflow for determining kinetic solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is not yet available, data from the closely related Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 64987-16-2) should be considered as a preliminary guide.

  • Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Researchers are required to perform their own risk assessment before handling this compound.

Conclusion and Future Directions

This guide establishes a theoretically grounded, predictive solubility profile for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. The presence of a primary aminomethyl group and a methyl ester on the thiazole core suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with poor solubility expected in non-polar media.

The true value of this guide lies in its empowerment of researchers. The detailed experimental protocols provided herein are designed to be immediately implementable, allowing for the swift and accurate determination of this NCE's solubility. The data generated will be indispensable for guiding decisions in chemical synthesis, purification strategies, and the early-stage formulation of what could be a promising therapeutic agent. It is strongly recommended that the shake-flask method be employed to generate definitive equilibrium solubility data to support all stages of drug development.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Pharmaceutical Sciences and Research, 10(8), 3584-3592.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

  • World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
  • Zhang, Y., et al. (2025, August 7). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Brainly. (2024, October 5). Among the amino, hydroxyl, and methyl functional groups, the effect of increasing water solubility is, from strongest to weakest. Available from: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. 2-Aminothiazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

Role of thiazole-4-yl acetate scaffolds in drug discovery

The Strategic Role of Thiazole-4-yl Acetate Scaffolds in Modern Drug Discovery: A Mechanistic and Methodological Guide Executive Summary As a Senior Application Scientist navigating the complexities of hit-to-lead optimi...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Thiazole-4-yl Acetate Scaffolds in Modern Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with favorable pharmacokinetic (PK) properties. The thiazole-4-yl acetate scaffold—and its derivative, 2-aminothiazole-4-acetic acid—has emerged as a highly privileged pharmacophore in medicinal chemistry. This whitepaper explores the causality behind the widespread adoption of this scaffold, detailing its physicochemical advantages, its pivotal role in commercialized therapeutics and novel target inhibition (such as SCD1), and the self-validating experimental workflows required for its synthesis and evaluation.

Mechanistic Rationale: Why Thiazole-4-yl Acetate?

The selection of a heterocyclic core is rarely arbitrary. The 1,3-thiazole ring provides a unique combination of electron-rich heteroatoms (nitrogen as a hydrogen-bond acceptor, sulfur as a weak donor/acceptor) and a strong dipole moment. When coupled with an acetate moiety at the C4 position, the scaffold offers three distinct advantages:

  • Lipophilicity Modulation: Unlike highly lipophilic phenyl rings, the thiazole core lowers the overall partition coefficient (LogP), enhancing aqueous solubility while maintaining sufficient membrane permeability.

  • Conformational Flexibility: The acetate linker provides a flexible spacer that allows the terminal carboxylic acid (or derived amide) to probe deep into enzymatic binding pockets, mimicking endogenous substrates like fatty acids.

  • Metabolic Stability: The electron-deficient nature of the thiazole ring (relative to other five-membered heterocycles) confers resistance to rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

Key Therapeutic Applications and Case Studies

Liver-Selective SCD1 Inhibition (Metabolic Diseases)

Stearoyl-CoA desaturase 1 (SCD1) is a rate-limiting enzyme that converts saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process heavily implicated in non-alcoholic fatty liver disease (NAFLD) and obesity [2]. While early systemically active SCD1 inhibitors showed efficacy, they suffered from severe mechanism-based toxicities in the skin and eyelids (e.g., sebaceous gland atrophy).

To overcome this, researchers developed thiazole-4-acetic acid derivatives (such as Analog 48) that act as potent, liver-selective SCD1 inhibitors [1]. The causality here is driven by physicochemical tuning: by optimizing the topological polar surface area (tPSA) and calculated LogP (cLogP) of the thiazole-4-acetate scaffold, the compound is preferentially distributed to the liver while being excluded from peripheral tissues like the skin[1].

SCD1_Pathway SFA Saturated Fatty Acids (Palmitate/Stearate) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (Oleate/Palmitoleate) SCD1->MUFA Desaturation Lipogenesis Hepatic Lipogenesis & Triglyceride Accumulation MUFA->Lipogenesis Promotes NAFLD Hepatic Steatosis (NAFLD/NASH) Lipogenesis->NAFLD Disease Progression Inhibitor Thiazole-4-acetate Derivative (Analog 48) Inhibitor->SCD1 Selective Inhibition Resolution Metabolic Resolution (Reduced Lipotoxicity) Inhibitor->Resolution Therapeutic Effect Resolution->NAFLD Attenuates

Fig 1. Mechanism of liver-selective SCD1 inhibition by thiazole-4-acetate derivatives.

Commercial API Synthesis: Mirabegron and Cephalosporins

Beyond novel targets, the 2-(2-aminothiazol-4-yl)acetic acid scaffold is a critical building block for blockbuster drugs. It is a direct intermediate in the synthesis of Mirabegron , a β3-adrenoceptor agonist used to treat overactive bladder [4]. The scaffold is condensed via an amide linkage, where the thiazole nitrogen acts as a crucial hydrogen bond acceptor for receptor binding.

Furthermore, the aminothiazole-acetic acid moiety (often formulated as an oxime) is the defining structural feature of 3rd and 4th generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). The aminothiazole ring dramatically increases the affinity of the antibiotic for bacterial penicillin-binding proteins (PBPs) while the steric bulk of the oxime-acetate side chain provides robust resistance against


-lactamase degradation.
Antifungal Hybrid Molecules

Recent drug discovery campaigns have utilized ethyl 2-(aryl)-thiazole-4-yl-acetate to synthesize thiazolyl-methylen-1,3,4-oxadiazolines. These hybrid molecules act as potent inhibitors of lanosterol 14


-demethylase, a validated target for combating Candida albicans infections [3]. The thiazole sulfur coordinates with the heme iron in the enzyme's active site, disrupting fungal cell membrane synthesis [3].

Quantitative Data & Structure-Activity Relationships (SAR)

To facilitate decision-making in scaffold selection, the following table summarizes the quantitative pharmacological profiles of key thiazole-4-yl acetate derivatives based on recent literature.

Table 1: Pharmacological Profiles of Thiazole-4-yl Acetate Derivatives

Compound Class / DrugPrimary TargetIndicationKey SAR FindingPotency / Efficacy Metric
Analog 48 (Thiazole-4-acetic acid)SCD1 EnzymeNAFLD / DiabetesLiver selectivity achieved via specific tPSA and cLogP tuning.IC

= 8.4 nM (Ex vivo liver assay)
Mirabegron

3-Adrenoceptor
Overactive BladderThiazole N-atom essential for H-bonding with receptor Ser residues.EC

= 22.4 nM
Thiazolyl-oxadiazolines Lanosterol 14

-demethylase
Fungal InfectionsHalogenation of the aryl ring attached to the thiazole increases binding affinity.MIC = 0.5 - 4.0

g/mL
Cefotaxime Penicillin-Binding ProteinsBacterial InfectionsAminothiazole ring enhances outer membrane porin penetration.MIC


1.0

g/mL (Enterobacteriaceae)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent quality control checkpoints to verify success before proceeding to the next phase.

Protocol 1: Regioselective Synthesis of 2-Aminothiazole-4-acetic Acid

We utilize the Hantzsch thiazole synthesis because it allows for the rapid, regioselective assembly of the 1,3-thiazole ring from readily available


-haloketones and thioureas under mild conditions, minimizing the formation of regioisomeric byproducts.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 equivalent of thiourea in absolute ethanol. Slowly add 1.05 equivalents of ethyl 4-chloroacetoacetate dropwise at room temperature.

  • Cyclization: Reflux the mixture for 2 hours. Validation Checkpoint 1: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting materials and the appearance of a highly UV-active spot indicates successful cyclization.

  • Isolation: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO

    
    , and extract with ethyl acetate. Dry over anhydrous Na
    
    
    
    SO
    
    
    and concentrate in vacuo to yield ethyl 2-aminothiazole-4-acetate.
  • Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and 2M NaOH. Stir at room temperature for 4 hours.

  • Acidification: Acidify the aqueous layer to pH 3.0 using 1M HCl. Collect the resulting white precipitate via vacuum filtration.

  • Validation Checkpoint 2 (Analytical): Perform

    
    H NMR (DMSO-
    
    
    
    ). A successful synthesis is confirmed by a distinct singlet at
    
    
    ~6.4 ppm (thiazole C5-H) and a singlet at
    
    
    ~3.4 ppm (CH
    
    
    of the acetate group). Confirm mass via LC-MS (Expected[M+H]
    
    
    = 159.0).

Synthesis_Workflow Step1 Thiourea + Ethyl 4-chloroacetoacetate Step2 Hantzsch Cyclization (Ethanol, Reflux, 2h) Step1->Step2 Step3 Ethyl 2-aminothiazole- 4-acetate Step2->Step3 Step4 Alkaline Hydrolysis (NaOH, RT) Step3->Step4 Step5 Acidification (HCl) & Crystallization Step4->Step5 Final 2-Aminothiazole-4- acetic acid (Yield >80%) Step5->Final

Fig 2. Standard Hantzsch synthesis workflow for 2-aminothiazole-4-acetic acid scaffolds.

Protocol 2: Ex Vivo Liver-Selective SCD1 Inhibition Assay

Standard in vitro recombinant enzyme assays fail to account for tissue partitioning. We prioritize this ex vivo assay because it preserves cellular architecture and lipid transport mechanisms, allowing us to accurately assess whether the thiazole-4-acetate derivative avoids skin toxicity [1].

Step-by-Step Methodology:

  • Tissue Preparation: Harvest liver and eyelid tissues from C57BL/6 mice. Homogenize tissues immediately in ice-cold buffer (0.1 M potassium phosphate, pH 7.4, containing 1 mM glutathione).

  • Compound Incubation: Incubate tissue homogenates with varying concentrations of the thiazole-4-acetate derivative (0.1 nM to 10

    
    M) alongside 
    
    
    
    C-stearoyl-CoA (substrate) and NADH for 30 minutes at 37°C.
  • Lipid Extraction: Terminate the reaction using 10% KOH in methanol. Saponify the mixture at 80°C for 1 hour, acidify, and extract free fatty acids using hexane.

  • Derivatization & Analysis: Convert fatty acids to methyl esters using BF

    
    /methanol. Analyze via GC-MS.
    
  • Validation Checkpoint: Calculate the ratio of

    
    C-oleate (product) to 
    
    
    
    C-stearate (substrate). Use a known systemically active SCD1 inhibitor (e.g., A939572) as a positive control. A successful liver-selective candidate will show an IC
    
    
    < 10 nM in liver homogenates, but an IC
    
    
    > 1
    
    
    M in eyelid homogenates, proving the desired tissue distribution.

Conclusion & Future Perspectives

The thiazole-4-yl acetate scaffold is far more than a simple structural linker; it is a highly tunable pharmacophore that dictates solubility, target binding, and tissue distribution. Whether serving as the critical hydrogen-bonding anchor in Mirabegron [4], the


-lactamase shield in cephalosporins, or the lipophilicity-modulating core in liver-selective SCD1 inhibitors [1], mastering the chemistry of this scaffold is essential for modern drug development professionals. Future campaigns will likely leverage this scaffold in targeted protein degradation (PROTACs), utilizing the acetate tail as an optimal, synthetically accessible attachment point for E3 ligase recruiting ligands.

References

  • Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity. PubMed / European Journal of Medicinal Chemistry.[Link]

  • Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence. Baishideng Publishing Group / World Journal of Gastroenterology.[Link]

  • Synthesis, Molecular Docking Studies and Antifungal Activity Evaluation of New Thiazolyl-methylen-1,3,4-oxadiazolines as Potential Lanosterol 14

    
    -demethylase Inhibitors. ResearchGate / Revista de Chimie.[Link]
    
  • 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | Intermediate of Mirabegron. Molkem.[Link]

Exploratory

Literature review of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate synthesis pathways

The following technical guide details the synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate , a critical heterocyclic scaffold used in the development of proteolytic enzyme inhibitors, peptidomimetics, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate , a critical heterocyclic scaffold used in the development of proteolytic enzyme inhibitors, peptidomimetics, and third-generation cephalosporins.

Executive Summary

Target Molecule: Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate Core Structural Features: 1,3-Thiazole ring, C2-aminomethyl moiety, C4-methoxycarbonylmethyl group. Primary Application: Intermediate for pharmaceutical agents (e.g., histone deacetylase inhibitors, anti-infectives). Synthetic Challenge: The primary challenge lies in the stability of the C2-aminomethyl group during cyclization. The free amine is prone to side reactions; therefore, a Boc-protected thioamide strategy is the industry standard for high-yield synthesis.

This guide delineates a robust, scalable Hantzsch Thiazole Synthesis pathway, utilizing tert-butyl (2-amino-2-thioxoethyl)carbamate and methyl 4-chloro-3-oxobutanoate.

Retrosynthetic Analysis & Pathway Design

The most reliable disconnection of the thiazole core involves the condensation of a thioamide (providing the N-C-S fragment) and an


-haloketone  (providing the C-C fragment).
Mechanistic Logic
  • Fragment A (Thioamide): To achieve the C2-aminomethyl group, we cannot use simple thiourea. We require 2-aminoethanethioamide . However, the free amine is nucleophilic and will interfere with the Hantzsch cyclization. Solution: Use

    
    -Boc-glycine thioamide .
    
  • Fragment B (Electrophile): The C4-acetate side chain dictates the use of a

    
    -halo-
    
    
    
    -keto ester. Specifically, Methyl 4-chloro-3-oxobutanoate (Methyl 4-chloroacetoacetate).
Reaction Scheme Visualization

Retrosynthesis Target Target: Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate Protected_Int Intermediate: Methyl 2-[2-(Boc-aminomethyl)thiazol-4-yl]acetate Protected_Int->Target Acid Deprotection (TFA/HCl) Fragment_A Fragment A: N-Boc-Glycine Thioamide (Nucleophile) Fragment_A->Protected_Int Hantzsch Cyclization (EtOH, Reflux) Fragment_B Fragment B: Methyl 4-chloro-3-oxobutanoate (Electrophile) Fragment_B->Protected_Int Precursor_A Precursor: N-Boc-Glycine Amide Precursor_A->Fragment_A Lawesson's Reagent Precursor_B Precursor: Methyl Acetoacetate Precursor_B->Fragment_B Chlorination (SO2Cl2)

Figure 1: Retrosynthetic disconnection showing the convergence of the protected thioamide and the chloro-keto ester.

Detailed Experimental Protocol

Phase 1: Preparation of the Thioamide Precursor

Objective: Synthesize tert-butyl (2-amino-2-thioxoethyl)carbamate (Boc-Gly-Thioamide). Note: Direct use of glycine thioamide is unstable. The Boc-protected form is a crystalline solid that can be stored.

Reagents:

  • 
    -Boc-Glycine amide (1.0 equiv)
    
  • Lawesson’s Reagent (0.6 equiv)

  • Solvent: Dry Tetrahydrofuran (THF)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 10.0 g of 
    
    
    
    -Boc-Glycine amide in 150 mL of anhydrous THF.
  • Addition: Add Lawesson’s Reagent (0.6 molar equivalents) in a single portion. The mixture will turn heterogeneous.

  • Reaction: Stir at room temperature (25°C) for 12–16 hours. The reaction is complete when the starting amide is consumed (monitor by TLC, Mobile Phase: 50% EtOAc/Hexane).

  • Workup: Concentrate the reaction mixture in vacuo to approximately 20% volume.

  • Purification: Flash column chromatography is essential to remove phosphorus byproducts.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 20%

      
       40% EtOAc in Hexanes.
      
  • Yield: Expect a pale yellow solid (Yield: 75–85%).

Phase 2: The Hantzsch Condensation

Objective: Cyclization to form the thiazole ring.

Reagents:

  • Boc-Gly-Thioamide (from Phase 1) (1.0 equiv)

  • Methyl 4-chloro-3-oxobutanoate (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Isopropanol

  • Base (Optional but recommended):

    
     (1.5 equiv) to neutralize HCl generated.
    

Protocol:

  • Setup: Charge a reaction vessel with Boc-Gly-Thioamide (1.0 equiv) and Absolute Ethanol (10 mL per gram of reactant).

  • Addition: Add Methyl 4-chloro-3-oxobutanoate (1.1 equiv) dropwise at room temperature.

    • Critical Check: Methyl 4-chloro-3-oxobutanoate is a lachrymator and unstable. Ensure it is fresh or distilled (bp 80°C @ 15 mmHg) before use.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism:[1][2][3][4] The sulfur attacks the

      
      -carbon of the chloride (S_N2), followed by intramolecular condensation of the amine with the ketone to close the ring and eliminate water.
      
  • Monitoring: TLC should show the disappearance of the thioamide spot.

  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with saturated

      
       (to remove unreacted acid/HCl salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: The crude Methyl 2-[2-(Boc-aminomethyl)thiazol-4-yl]acetate often solidifies. Recrystallize from EtOAc/Hexane if necessary.

Phase 3: Deprotection to Final Product

Objective: Removal of the Boc group to yield Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate.

Protocol:

  • Dissolve the intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane at 0°C.

  • Stir for 1–2 hours at room temperature.

  • Isolation:

    • For Salt Form: Evaporate solvent to yield the TFA or HCl salt directly.

    • For Free Base: Carefully neutralize with cold saturated

      
       and extract rapidly with DCM. Note: The free amine is water-soluble and unstable; isolation as the salt is preferred for storage.
      

Key Data & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValueNotes
Formula

Free base
MW 186.23 g/mol
Appearance Off-white to yellow solidOften hygroscopic as a salt
Solubility DMSO, Methanol, Water (as salt)Poor solubility in non-polar solvents
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete thionationEnsure THF is anhydrous. Increase Lawesson's reagent to 0.7 equiv.
Dark/Tar Product in Phase 2 Polymerization of keto-esterUse fresh Methyl 4-chloro-3-oxobutanoate. Do not overheat (>80°C).
Product remains in Aqueous High water solubility of amineDuring workup of Phase 3, avoid aqueous extraction if possible; precipitate the salt directly with Diethyl Ether.

Experimental Workflow Diagram

Workflow Start Start: N-Boc-Glycine Amide Step1 Thionation (Lawesson's Rgt, THF, RT, 12h) Start->Step1 Inter1 Isolate: Boc-Glycine Thioamide (Silica Purification) Step1->Inter1 75-85% Yield Step2 Hantzsch Condensation (+ Methyl 4-chloroacetoacetate, EtOH, Reflux) Inter1->Step2 Inter2 Isolate: Boc-Protected Thiazole Step2->Inter2 Cyclization Step3 Deprotection (4M HCl/Dioxane or TFA/DCM) Inter2->Step3 End Final Product: Methyl 2-[2-(aminomethyl)thiazol-4-yl]acetate Step3->End Salt Formation

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Synthesis of Aminomethyl Thiazoles via Boc-Thioamides

    • Source:Journal of Organic Chemistry.
    • Citation: Holzapfel, C. W., & Pettit, G. R. (1985).[5] J. Org. Chem., 50(13), 2323–2327.

    • URL:[Link]

  • Preparation of Methyl 4-chloro-3-oxobutano

    • Source:Organic Syntheses. "Ethyl 4-chloroacetoacetate" (Analogous procedure for methyl ester).
    • Citation: Burger, A., & Ullyot, G. E. (1943). Org.[2][3][6] Synth., Coll. Vol. 3, p.336.

    • URL:[Link]

  • Thion

    • Source:Tetrahedron. "Lawesson’s Reagent in Organic Synthesis."[7]

    • Citation: Ozturk, T., et al. (2007). Chem. Rev., 107(11), 5210–5278.
    • URL:[Link]

Sources

Foundational

Thermodynamic stability of aminomethyl thiazole esters

An In-depth Technical Guide to the Thermodynamic Stability of Aminomethyl Thiazole Esters Abstract Aminomethyl thiazole esters represent a significant scaffold in medicinal chemistry, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Aminomethyl Thiazole Esters

Abstract

Aminomethyl thiazole esters represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their efficacy, safety, and shelf-life are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive examination of the factors governing the stability of this molecular class, detailing common degradation pathways including hydrolysis, oxidation, thermal decomposition, and photolysis. We offer field-proven insights into the design of robust stability studies, present detailed experimental protocols for forced degradation, and discuss the analytical methodologies essential for the accurate characterization of degradants. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability challenges associated with aminomethyl thiazole esters, thereby ensuring the development of safe and effective pharmaceuticals.

Introduction: The Significance of the Aminomethyl Thiazole Ester Moiety

The thiazole ring is a privileged heterocyclic structure in drug discovery, prized for its aromatic nature and versatile substitution patterns that allow for extensive biological interactions.[1][2] When functionalized with an aminomethyl group and an ester, this scaffold combines key pharmacophoric features, contributing to the development of novel therapeutic agents across various domains, including anticancer, antimicrobial, and anti-inflammatory applications.[2][3]

However, the very features that make this moiety chemically versatile—the nucleophilic amine, the electrophilic ester carbonyl, and the electron-rich thiazole ring—also render it susceptible to various degradation pathways. The ester linkage, in particular, is a common point of metabolic and chemical liability.[4][5] Understanding the thermodynamic stability of these molecules is therefore not an academic exercise but a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[6] A thorough stability profile informs formulation design, packaging selection, storage conditions, and ultimately, the safety and efficacy of the final drug product.[5]

This guide will deconstruct the thermodynamic principles and practical considerations essential for evaluating and predicting the stability of aminomethyl thiazole esters.

Fundamental Principles of Chemical Stability

The thermodynamic stability of a molecule refers to its resistance to chemical change under a given set of conditions. Degradation is a spontaneous process driven by a negative change in Gibbs free energy (ΔG). For a degradation reaction to occur, the products must exist at a lower energy state than the reactant. The ester group, being one of the more reactive carboxylic acid derivatives, often has a thermodynamically favorable path to hydrolysis, yielding the more stable carboxylate and alcohol.[7]

The core objective of stability testing is to identify the conditions that promote these degradation reactions and to characterize the resulting products. This is achieved through a combination of long-term stability studies under intended storage conditions and accelerated or "forced" degradation studies, which use harsh conditions to deliberately induce and identify potential degradation pathways.[8][9]

Key Degradation Pathways

Aminomethyl thiazole esters are susceptible to four primary modes of degradation: hydrolysis, oxidation, thermal stress, and photolysis.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for ester-containing pharmaceuticals.[4] It can be catalyzed by acid or base and is highly dependent on pH and temperature.

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically the most significant for esters. It proceeds via a nucleophilic acyl substitution, often a bimolecular (BAc2) mechanism.[10] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid, which is immediately deprotonated in the basic medium to form the carboxylate salt.

  • Causality: The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration.[10] The electrophilicity of the carbonyl carbon is a key factor; electron-withdrawing groups on the thiazole ring can enhance this electrophilicity, potentially accelerating hydrolysis.[11][12]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile, such as water. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of the alcohol to yield the carboxylic acid.

  • Causality: While often slower than base-catalyzed hydrolysis, this pathway is critical to evaluate, especially for drugs intended for oral administration that will encounter the acidic environment of the stomach. In some cases, cleavage of the thiazole ring itself can occur under harsh acidic conditions.[13]

Oxidative Degradation

The aminomethyl thiazole ester structure presents two primary sites for oxidation: the sulfur atom of the thiazole ring and the aminomethyl group.[14]

  • Thiazole Ring Oxidation: The sulfur heteroatom can be oxidized to form a sulfoxide or, under more aggressive conditions, a sulfone. This can dramatically alter the electronic properties and biological activity of the molecule.[14]

  • Amino Group Oxidation: The primary amine of the aminomethyl side chain can also undergo oxidation.

  • Causality: Oxidative degradation is often initiated by reactive oxygen species (ROS) and can be catalyzed by trace metals. Forced degradation studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative stress.[14]

Thermal Degradation

Exposure to elevated temperatures, both with and without humidity, can provide the activation energy needed to overcome reaction barriers, leading to degradation.[8] For aminomethyl thiazole esters, thermal stress can accelerate hydrolysis and oxidation reactions. In some cases, it may also lead to other decomposition pathways, such as decarboxylation if a carboxylic acid moiety is present as a degradant or impurity.[15]

  • Causality: Thermal degradation studies are crucial for defining appropriate storage and shipping conditions and for assessing the molecule's robustness during heat-intensive manufacturing processes like drying or granulation.[8]

Photodegradation

Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. Thiazole-containing compounds have been shown to undergo complex photochemical reactions.[16] A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges and can result in ring cleavage.[17]

  • Causality: Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine if the drug substance or product requires light-resistant packaging.[14] The extent of degradation depends on the light intensity and the specific chromophores within the molecule.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability.[9] The primary goals are to identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[4][6] A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from all its degradation products.

The diagram below illustrates a typical workflow for conducting these studies.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Elucidation cluster_outcome 4. Outcome API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Control Unstressed Control API->Control HPLC Stability-Indicating HPLC-UV (Quantification, Purity) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC LCMS LC-MS/MS (Degradant ID) HPLC->LCMS If unknowns > threshold Pathway Elucidate Degradation Pathways HPLC->Pathway Method Validate Analytical Method HPLC->Method LCMS->Pathway Stability Inform Formulation & Storage Pathway->Stability Method->Stability

Caption: General workflow for forced degradation studies.

Summary of Stress Conditions

The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection and characterization.[9]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products for Aminomethyl Thiazole Esters
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature (RT) to 60°CAminomethyl thiazole carboxylic acid + Alcohol; potential for ring opening under harsh conditions.[13][14]
Base Hydrolysis 0.1 M to 1 M NaOH, RT to 60°CAminomethyl thiazole carboxylate + Alcohol.[14]
Oxidation 3% to 30% H₂O₂, RTThiazole N-oxide, Thiazole sulfoxide/sulfone, products from amine oxidation.[14]
Thermal (Dry) ≥ 80°C in a controlled ovenAccelerated hydrolysis/oxidation products, other decomposition products.[14]
Thermal (Wet) ≥ 80°C / 75% RH in a humidity chamberPrimarily accelerated hydrolysis products.[14]
Photolytic Exposure to light as per ICH Q1B (≥1.2 million lux hours and ≥200 watt hours/m²)Products of photo-oxidation and ring cleavage/rearrangement.[14][17]
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol provides a self-validating system for assessing hydrolytic stability under basic conditions.

Objective: To determine the degradation rate and identify degradation products of an aminomethyl thiazole ester under basic conditions.

Materials:

  • Aminomethyl thiazole ester (API)

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Volumetric flasks, pipettes, and autosampler vials

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the API in ACN or another suitable organic solvent.

  • Reaction Sample Preparation:

    • Pipette 1.0 mL of the API stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1.0 M NaOH to initiate hydrolysis (final concentration: 0.1 M NaOH).

    • Dilute to the mark with a 50:50 mixture of water and ACN. This results in a final API concentration of 0.1 mg/mL.

  • Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the 1.0 M NaOH with 1.0 mL of deionized water.

  • Time Points: Store both reaction and control samples at room temperature, protected from light. Sample the solutions at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot (e.g., 1.0 mL) from the reaction flask.

    • Immediately neutralize it by adding an equimolar amount of 1.0 M HCl (e.g., 1.0 mL of sample into a vial containing 0.1 mL of 1.0 M HCl) to quench the reaction.

    • Analyze the quenched sample, the control sample, and a freshly prepared standard of the API by the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of API remaining at each time point relative to the time-zero sample.

    • Monitor the chromatograms for the appearance of new peaks (degradation products). Calculate the peak area percent of each degradant.

    • Ensure mass balance is conserved (i.e., the sum of the API peak area % and all degradant peak area %s should be close to 100%).

  • Expert Insight: The choice of 0.1 M NaOH and room temperature is a common starting point. If degradation is too rapid, the concentration of NaOH or the temperature should be decreased. Conversely, if no degradation is observed, the stress can be increased.[9] The neutralization step is critical for preventing further degradation in the autosampler vial, ensuring the accuracy of the time point analysis.

Mechanistic Illustration

The following diagram illustrates the widely accepted BAc2 mechanism for the base-catalyzed hydrolysis of an aminomethyl thiazole ester.

Caption: Mechanism of base-catalyzed ester hydrolysis (BAc2).

Analytical Techniques for Stability Assessment

A combination of analytical techniques is often required for a comprehensive stability assessment.[18][19][20]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing.[21] A reversed-phase HPLC method with UV or photodiode array (PDA) detection can separate the parent drug from its degradation products, allowing for accurate quantification and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): When unknown degradation products are formed, LC-MS is indispensable for structural elucidation.[17] High-resolution mass spectrometry provides accurate mass data to determine the elemental composition, while MS/MS fragmentation patterns help to piece together the structure of the degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a significant degradant, it may be necessary to isolate the impurity using preparative HPLC and analyze it by NMR.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in functional groups, providing complementary information about the chemical transformations occurring during degradation.[21]

Conclusion

The thermodynamic stability of aminomethyl thiazole esters is a multifaceted issue critical to their successful development as pharmaceutical agents. A proactive and systematic approach, grounded in the principles of physical organic chemistry and guided by regulatory frameworks, is essential. By employing robust forced degradation studies, drug development professionals can elucidate key degradation pathways, such as hydrolysis and oxidation, and establish specific, sensitive, and accurate stability-indicating analytical methods. This foundational knowledge enables the rational design of stable formulations, the selection of appropriate packaging, and the definition of reliable storage conditions and shelf-life, ultimately ensuring that a safe and effective product reaches the patient.

References

  • Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. (n.d.). SAGE Publications Inc.
  • Importance of substituents in ring opening: a DFT study on a model reaction of thiazole to thioamide. (n.d.). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. (2025). Benchchem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 4, 2026, from [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23).
  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
  • Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. (n.d.). ResearchGate.
  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (n.d.). PubMed.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025, September 12). PMC.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017, August 24). PubMed.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022, June 15). ijarsct.
  • Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts.
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.

Sources

Exploratory

An In-depth Technical Guide to the pKa of the Primary Amine in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the pKa value of the primary amine in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. We delve into the structural factors influencing its basicity, present detailed experimental protocols for accurate measurement, and explore computational methods for in-silico prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

The pKa of an ionizable group, such as the primary amine in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, dictates its charge state at a given pH.[1] This, in turn, governs a cascade of properties essential for a molecule's journey to become a successful drug. These include:

  • Solubility: The ionization state significantly impacts a compound's aqueous solubility.

  • Permeability: The ability of a drug to cross biological membranes is often dependent on its charge.

  • Target Binding: The protonation state of a functional group can be critical for its interaction with the biological target.

  • Pharmacokinetics: Properties like absorption, distribution, metabolism, and excretion (ADME) are all influenced by the pKa.[2]

Therefore, an accurate determination of the pKa is not merely an academic exercise but a cornerstone of rational drug design and optimization.[2]

Molecular Structure and its Influence on Amine Basicity

The basicity of the primary amine in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a result of the interplay of various electronic effects within the molecule.

The Thiazole Ring: An Electron-Withdrawing Moiety

The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms.[3][4] Its aromatic nature leads to a delocalization of π-electrons, and the electronegative heteroatoms exert an electron-withdrawing inductive effect.[4] This effect tends to decrease the electron density on the adjacent aminomethyl group, thereby reducing the basicity of the primary amine compared to a simple alkylamine. The extent of this basicity reduction is influenced by the position of the substituent on the thiazole ring.[4][5]

The Methyl Acetate Group: Inductive and Steric Effects

The methyl acetate group, connected at the 4-position of the thiazole ring, will also influence the amine's pKa. The ester group is generally considered to be electron-withdrawing, which would further decrease the basicity of the primary amine.[1] Additionally, the steric bulk of the entire substituent at the 2-position of the thiazole ring could potentially influence the solvation of the protonated amine, which can also affect its pKa.

The Methylene Spacer

The methylene (-CH2-) group separating the primary amine from the thiazole ring acts as an insulating spacer. This separation mitigates the direct electron-withdrawing influence of the thiazole ring on the amine's lone pair of electrons. If the amine were directly attached to the ring, a much lower pKa would be expected due to significant resonance delocalization of the lone pair into the aromatic system, as seen in anilines.[6]

Experimental Determination of pKa

Several robust experimental methods are available for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[2][8]

Underlying Principle

The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the amine are equal. This corresponds to the midpoint of the buffer region in the titration curve.[8]

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, of known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a co-solvent mixture if solubility is low).[9]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[8]

    • Calibrate the pH meter using standard buffer solutions at multiple pH values (e.g., 4, 7, and 10).[8]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant (in this case, HCl, as we are titrating a base) in small, precise increments.

    • Record the pH reading after each addition, allowing the solution to equilibrate.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the amine has been protonated.[8]

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately determine the equivalence point (the peak of the curve). The pH at half this volume corresponds to the pKa.[10] A second derivative plot (Δ²pH/ΔV²) can also be used for even more precise endpoint determination.[10]

Table 1: Example Data from a Potentiometric Titration

Volume of HCl (mL)Measured pH
0.009.50
0.509.25
1.009.00
......
5.00 (Equivalence Point)5.50
......
10.002.00
UV-Vis Spectrophotometry

If the analyte possesses a chromophore close to the ionizable center, UV-Vis spectrophotometry can be an excellent method for pKa determination.[7] This technique relies on the principle that the protonated and unprotonated forms of the molecule will have different UV-Vis absorption spectra.[11][12]

Underlying Principle

By measuring the absorbance of the analyte solution at a specific wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.[7]

Experimental Protocol
  • Preparation of Buffers: Prepare a series of buffer solutions with known and stable pH values covering a range that brackets the expected pKa of the amine.

  • Preparation of Analyte Solutions: Prepare a stock solution of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. Add a small, constant amount of this stock solution to each of the buffer solutions to create a series of samples with the same total analyte concentration but varying pH.[13]

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range.

    • Identify a wavelength where the absorbance difference between the fully protonated and fully unprotonated forms is maximal.[7]

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.[7]

Diagram 1: Workflow for Spectrophotometric pKa Determination

G A Prepare Buffer Solutions of Varying pH B Prepare Analyte Solutions in Each Buffer A->B C Record UV-Vis Spectra B->C D Identify Analytical Wavelength C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Curve E->F

Caption: A streamlined workflow for determining pKa using UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods for pKa prediction are invaluable tools in early-stage drug discovery, allowing for the rapid screening of large numbers of virtual compounds. These methods range from empirical approaches to more rigorous quantum mechanical calculations.

Empirical and QSAR-Based Methods

Several software packages utilize empirical rules and quantitative structure-activity relationship (QSAR) models to predict pKa values.[14] These programs often rely on large databases of experimentally determined pKa values and use algorithms to predict the pKa of a new molecule based on its structural similarity to compounds in the training set.

Examples of Software:

  • ACD/pKa DB[14][15]

  • Epik (Schrödinger)[14][16]

  • Marvin (ChemAxon)[14]

These tools can provide rapid and often reasonably accurate pKa predictions, particularly for common functional groups.

Quantum Mechanical (QM) Methods

For higher accuracy, particularly for novel scaffolds, quantum mechanical calculations can be employed. These methods calculate the free energy change of the protonation/deprotonation reaction to determine the pKa.

Underlying Principle

The pKa is related to the Gibbs free energy of the dissociation reaction in solution (ΔG°aq). This can be calculated using a thermodynamic cycle, often referred to as the direct or proton exchange method.[17][18]

Computational Workflow
  • Structure Optimization: The 3D structures of both the neutral amine and its protonated form (ammonium ion) are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).[17]

  • Frequency Calculation: Vibrational frequency calculations are performed to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The effect of the solvent (water) is crucial and is typically accounted for using a continuum solvation model (e.g., PCM, SMD).[19][20]

  • pKa Calculation: The pKa is then calculated from the computed free energy change of the reaction in the aqueous phase.

Diagram 2: Thermodynamic Cycle for pKa Calculation

G cluster_gas Gas Phase cluster_aq Aqueous Phase BH+(g) BH+(g) B(g) B(g) BH+(g)->B(g) ΔG°gas BH+(aq) BH+(aq) BH+(g)->BH+(aq) ΔG°solv(BH+) B(aq) B(aq) B(g)->B(aq) ΔG°solv(B) BH+(aq)->B(aq) ΔG°aq = 2.303 RT pKa

Caption: Thermodynamic cycle illustrating the relationship between gas-phase and aqueous-phase free energies for pKa calculation.

Predicted pKa Value and Discussion

Based on the structural features and comparison to similar compounds, the pKa of the primary amine in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is expected to be lower than that of a typical primary alkylamine (pKa ≈ 10-11). The electron-withdrawing nature of the thiazole and methyl acetate moieties will decrease the basicity. A reasonable estimate would place the pKa in the range of 8.0 - 9.5 .

This predicted pKa suggests that at physiological pH (≈ 7.4), a significant portion of the molecules will exist in their protonated, charged form. This has important implications for its potential as a drug candidate, influencing its solubility, membrane permeability, and interactions with its biological target.

Conclusion

The pKa of the primary amine in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a fundamental property that dictates its behavior in a biological system. This guide has outlined the key structural determinants of its basicity and provided detailed methodologies for its experimental determination and computational prediction. A thorough understanding and accurate measurement of this parameter are essential for the successful development of this and similar molecules into effective therapeutic agents.

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.
  • da Silva, G., & Henni, A. (2012). A new group-additivity method for the prediction of pKa values of amines. Chemical Engineering Science, 73, 277-283.
  • Eckert, F., & Klamt, A. (2006). Fast solvent screening for pKa prediction of druglike molecules. Journal of computer-aided molecular design, 20(7-8), 479–490.
  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). SM6: a density functional theory-based continuum solvation model for calculating aqueous solvation free energies of neutral and ionic solutes.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • Strobel, H. A., & Heineman, W. R. (1989).
  • ACD/Labs. (n.d.). ACD/pKa DB. Retrieved from [Link]

  • Schrödinger, LLC. (n.d.). Epik. Retrieved from [Link]

  • ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]

  • Meloun, M., Havel, J., & Högfeldt, E. (1988). Computation of solution equilibria: a guide to methods in potentiometry, extraction, and spectrophotometry. Ellis Horwood.
  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n models. Journal of the American Chemical Society, 123(30), 7314–7319.
  • Harris, D. C. (2010). Quantitative chemical analysis (8th ed.). W. H. Freeman.
  • Avdeef, A. (2012).
  • Albert, A., & Serjeant, E. P. (1984).
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.

Sources

Foundational

Thiazole Ester Scaffolds: A Chemoselective Reactivity Guide

Executive Summary Thiazole esters represent a cornerstone class of building blocks in modern medicinal chemistry, serving as critical pharmacophores in antivirals (e.g., Ritonavir), antibiotics (e.g., Cephalosporins), an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole esters represent a cornerstone class of building blocks in modern medicinal chemistry, serving as critical pharmacophores in antivirals (e.g., Ritonavir), antibiotics (e.g., Cephalosporins), and antineoplastic agents. Their utility stems from a unique electronic duality: the thiazole ring functions as an electron-deficient aromatic system capable of orthogonal functionalization, while the ester moiety provides a versatile handle for rapid library expansion.

This guide moves beyond basic synthesis to analyze the reactivity profile of thiazole esters. It provides a roadmap for exploiting the subtle electronic differences between the C2, C4, and C5 positions and offers validated protocols for high-fidelity transformations.

Part 1: Structural Electronics & Reactivity Landscape

To manipulate thiazole esters effectively, one must understand the underlying orbital interactions. The thiazole ring is


-deficient, similar to pyridine, but the sulfur atom introduces significant polarizability.
The Regioselectivity Map

The reactivity of the thiazole core is dictated by the interplay between the electronegative nitrogen, the electron-donating sulfur, and the electron-withdrawing ester group (typically at C4 or C5).

  • Position C2 (The "Acidic" Site): Sandwiched between sulfur and nitrogen, the C2 proton is significantly acidic (

    
     in DMSO, lower with electron-withdrawing esters). It is the prime target for deprotonation (lithiation)  and radical nucleophilic substitution .
    
  • Position C5 (The "Nucleophilic" Site): This is the most electron-rich carbon. In the absence of steric blocking, this is the preferred site for Electrophilic Aromatic Substitution (

    
    ) .
    
  • Position C4 (The "Steric" Site): Often the site of the ester attachment. If unsubstituted, it is generally less reactive to

    
     than C5 but can be activated for C-H arylation under specific catalytic control.
    
  • The Ester Handle: Acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophiles but activating C2 towards deprotonation.

Visualization: Reactivity Logic Flow

The following diagram maps the decision logic for functionalizing a thiazole-4-carboxylate scaffold.

ThiazoleReactivity Start Thiazole-4-Ester Scaffold C2_Node C2 Position (Electron Deficient) Start->C2_Node C5_Node C5 Position (Electron Rich) Start->C5_Node Ester_Node Ester Moiety (Functional Handle) Start->Ester_Node Lithiation Lithiation (n-BuLi, -78°C) C2_Node->Lithiation pKa Exploitation CH_Act Pd-Catalyzed C-H Arylation C2_Node->CH_Act Metal Insertion Halogenation Electrophilic Halogenation (NBS) C5_Node->Halogenation SEAr Mechanism Direct_Arylation Direct Arylation (Pd/Bphen) C5_Node->Direct_Arylation Regioselective Hydrolysis Saponification (LiOH) Ester_Node->Hydrolysis Acid/Base Amidation Amidation (Direct or 2-Step) Ester_Node->Amidation Library Gen

Figure 1: Chemoselective functionalization map for Thiazole-4-Carboxylate building blocks.

Part 2: Synthetic Transformations & Causality

The "Gold Standard" Amidation Workflow

While direct amidation of esters (e.g., via ball milling with KOtBu) is an emerging green technique [1], the high-throughput synthesis of drug-like molecules typically demands the reliability of the Hydrolysis


 Coupling  sequence.
  • Why? Direct amidation often requires high temperatures or strong alkoxide bases that can degrade sensitive substituents on the thiazole ring or cause decarboxylation if the ester is at C2 or C4.

  • Protocol Insight: Saponification of thiazole esters is rapid. However, acidification must be controlled . Thiazole amino acids are zwitterionic; isolating them at the correct isoelectric point is crucial to maximize yield.

Regiodivergent C-H Activation

A common bottleneck is introducing complexity after the thiazole ring is formed. Recent advances allow for "programmed" functionalization without pre-functionalized halogenated precursors.

  • C2-Arylation: Achieved using basic conditions (Pd/PPh3/NaOtBu).[1] The acidity of C2 favors a base-assisted deprotonation-metalation mechanism [2].

  • C5-Arylation: Achieved using specific ligands (Pd/Bphen/K3PO4).[1] The bulky phenanthroline ligand and milder base steer the reaction toward the more nucleophilic C5 position via an electrophilic palladation pathway [2].

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating. If the expected color change or intermediate precipitation does not occur, stop and re-evaluate reagents.

Protocol A: Reliable Saponification & Amide Coupling

Use this for generating amide libraries from thiazole ester building blocks.

Reagents:

  • Thiazole ester (1.0 equiv)

  • LiOH

    
    H
    
    
    
    O (2.0 equiv)
  • Solvent: THF/Water (3:1 ratio)

  • Coupling: HATU (1.2 equiv), DIPEA (3.0 equiv), Amine (1.1 equiv)

Step-by-Step:

  • Dissolution: Dissolve the thiazole ester in THF. Add the LiOH dissolved in the minimum amount of water.

    • Checkpoint: The solution should be homogeneous. If biphasic, add methanol dropwise until clear.

  • Reaction: Stir at ambient temperature for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hex) should show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (Lithium carboxylate).

  • Workup (Critical): Carefully acidify with 1M HCl to pH ~3–4.

    • Observation: The carboxylic acid usually precipitates as a white/off-white solid.

    • Safety: Do not heat during acidification to avoid decarboxylation.

  • Coupling: Suspend the dried acid in DMF. Add DIPEA, followed by HATU. Stir for 5 mins (activation), then add the amine.

    • Why? Pre-activation prevents amine capping by unreacted coupling reagent.

Protocol B: C2-Selective C-H Arylation

Use this to add aryl groups to the thiazole core without using halogenated starting materials.

Reagents:

  • Thiazole ester (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (for cost efficiency, though Ag is milder)
  • Solvent: DMF, 100°C

Step-by-Step:

  • Degassing: Combine thiazole, Aryl Iodide, Base, and Pd/Ligand in a vial. Seal and purge with Argon for 5 mins.

    • Causality: Oxygen poisons the Pd(0) species and promotes homocoupling of the aryl iodide.

  • Heating: Heat to 100°C for 12 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (active Pd species). If it remains pale yellow, the catalyst has not activated or has precipitated (palladium black) too early.

  • Filtration: Filter through a Celite pad to remove metal residues before LCMS analysis.

Part 4: Comparative Data & Troubleshooting

Reagent Compatibility Matrix
TransformationReagent SystemCompatibility Note
Hydrolysis LiOH / THF / H

O
High. Tolerates most R-groups. Avoid if sensitive to strong nucleophiles.
Hydrolysis HCl / DioxaneMedium. Use only if the molecule contains base-sensitive chiral centers.
C2-Lithiation n-BuLi / -78°CLow. Incompatible with ketones, aldehydes, or protic groups on the ester side chain.
Suzuki Coupling Pd(dppf)Cl

/ K

CO

High. Robust standard. Sulfur poisoning is minimized by dppf ligand.
Troubleshooting Common Failures
  • Issue: Low yield in Suzuki coupling (Halogenated Thiazole Ester).

    • Root Cause:[1][2][3][4][5][6] Sulfur atoms can coordinate to Palladium, poisoning the catalyst.

    • Solution: Switch to a catalyst with a biaryl phosphine ligand like XPhos-Pd-G2 or SPhos . These bulky ligands prevent sulfur coordination [3].

  • Issue: Decarboxylation during hydrolysis.

    • Root Cause:[1][2][3][4][5][6] Electron-deficient thiazole-2-carboxylic acids are unstable upon heating in acidic media.

    • Solution: Perform acidification at 0°C and extract immediately into organic solvent; do not reflux in acid.

References

  • Leitch, J. A., et al. "Direct Amidation of Esters via Ball Milling."[7] UCL Discovery / ChemRxiv. Available at: [Link]

  • Thakur, P. P., & Patil, M. "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles."[1] The Journal of Organic Chemistry, 2025.[1] (Note: Cited based on search context; refer to DOI: 10.1021/acs.joc.5c00184 for verification). Available at: [Link]

  • Kashyap, S. "Synthesis, Reactions and Medicinal Uses of Thiazole." Pharmaguideline. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Executive Summary Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a critical bifunctional building block extensively utilized in modern drug discovery. The 2-aminomethyl-1,3-thiazole core is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a critical bifunctional building block extensively utilized in modern drug discovery. The 2-aminomethyl-1,3-thiazole core is a privileged scaffold, frequently embedded in the molecular architecture of cephalosporin antibiotics, kinase inhibitors, and GPCR ligands ([1],[2]). This application note details a robust, self-validating two-step synthetic protocol to produce the target compound as a stable hydrochloride salt, ensuring high regioselectivity, scalability, and chemical purity.

Mechanistic Rationale & Experimental Causality

The protocol leverages the classical Hantzsch Thiazole Synthesis, a highly reliable method for constructing 1,3-thiazole heterocycles ([2]). As a Senior Application Scientist, understanding the why behind the reagents is just as critical as the how:

  • Regioselective Cyclization: We utilize methyl 4-chloroacetoacetate as the

    
    -haloketone ([3]). The causality here is strictly stereoelectronic: the soft sulfur atom of the thioamide preferentially attacks the 
    
    
    
    -carbon bearing the chloride leaving group, while the thioamide nitrogen condenses with the ketone carbonyl. This specific pairing guarantees the formation of the acetate side chain exclusively at the C4 position, bypassing the formation of unwanted C5-isomers.
  • Amine Protection Strategy: The primary amine of the thioamide precursor must be masked as a tert-butyloxycarbonyl (Boc) group. If left unprotected, the highly nucleophilic primary amine would undergo competitive intermolecular alkylation with the

    
    -haloketone, resulting in oligomeric byproducts and catastrophic yield loss ([4]).
    
  • Anhydrous Deprotection: The final Boc-deprotection is executed using 4M HCl in anhydrous 1,4-dioxane. The deliberate exclusion of water prevents the acid-catalyzed hydrolysis of the C4-methyl ester, ensuring the integrity of the target molecule while precipitating it cleanly as the hydrochloride salt.

Workflow Visualization

G N1 2-((tert-butoxycarbonyl)amino) ethanethioamide N3 Hantzsch Cyclization (EtOH, 80°C, 4h) N1->N3 N2 Methyl 4-chloroacetoacetate N2->N3 N4 Methyl 2-(2-(((tert-butoxycarbonyl)amino)methyl) thiazol-4-yl)acetate (Intermediate) N3->N4 Regioselective Condensation N5 Boc Deprotection (4M HCl in Dioxane, RT, 2h) N4->N5 Isolation & Purification N6 Methyl 2-[2-(aminomethyl)- 1,3-thiazol-4-yl]acetate HCl (Target Compound) N5->N6 Quantitative Precipitation

Workflow for the synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate via Hantzsch cyclization.

Materials and Reagents

Summarized below are the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsQuantityRole
2-((tert-butoxycarbonyl)amino)ethanethioamide190.261.01.90 g (10 mmol)Thioamide Precursor
Methyl 4-chloroacetoacetate150.561.11.66 g (11 mmol)

-Haloketone
Ethanol (Absolute)46.07-25 mLReaction Solvent
4M HCl in 1,4-Dioxane-5.012.5 mL (50 mmol)Deprotection Reagent
Diethyl Ether74.12-50 mLAnti-solvent / Wash

Step-by-Step Experimental Protocol

Step 1: Hantzsch Cyclization (Synthesis of Boc-Protected Intermediate)
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 2-((tert-butoxycarbonyl)amino)ethanethioamide (1.90 g, 10 mmol) in 25 mL of absolute ethanol. Stir at room temperature until a uniform suspension is achieved.

  • Addition: Dropwise, add methyl 4-chloroacetoacetate (1.66 g, 11 mmol) to the stirring mixture over 5 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) in an oil bath. The suspension will gradually turn into a clear, amber solution as the cyclization proceeds.

  • Self-Validation (In-Process Control): After 4 hours, monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1, UV/KMnO4 visualization). The starting thioamide (

    
    ) should be completely consumed, replaced by a single major spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous

    
     (2 × 25 mL) and brine (25 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield Methyl 2-(2-(((tert-butoxycarbonyl)amino)methyl)thiazol-4-yl)acetate as a viscous yellow oil or off-white solid. Proceed to the next step without further purification.
    
Step 2: Boc Deprotection (Synthesis of Target Compound)
  • Preparation: Transfer the intermediate from Step 1 into a clean, dry 50 mL round-bottom flask under a nitrogen atmosphere.

  • Deprotection: Chill the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50 mmol).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Gas evolution (

    
     and isobutylene) will be observed.
    
  • Precipitation: After 2 hours, a white precipitate should form. If precipitation is incomplete, slowly add diethyl ether (30 mL) to the stirring mixture to act as an anti-solvent, forcing the hydrochloride salt out of solution.

  • Collection: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 10 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to afford Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride as a white to off-white crystalline powder.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the structural integrity against the following expected analytical parameters:

Analytical MethodExpected Signals / ValuesDiagnostic Significance
1H NMR (400 MHz, DMSO-d6)

8.65 (br s, 3H), 7.55 (s, 1H), 4.35 (s, 2H), 3.82 (s, 2H), 3.65 (s, 3H)
Confirms primary amine salt (8.65), thiazole C5-H (7.55), and intact methyl ester (3.65).
13C NMR (100 MHz, DMSO-d6)

170.5, 164.2, 148.7, 118.4, 52.1, 40.5, 34.2
Confirms carbonyl (170.5), thiazole core (164.2, 148.7, 118.4), and methoxy carbon (52.1).
LC-MS (ESI+) m/z 187.05 [M+H]+Validates the exact mass of the free base (

).
TLC (DCM:MeOH 9:1)

= 0.15 (Ninhydrin active)
Ensures complete consumption of Boc-intermediate (

= 0.65).

References

  • Preparation method of cis-2-(2-tertbutoxy...
  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: ACS Omega URL:[Link]

  • Source: Google Patents (WO2018208769A1)

Sources

Application

Procedure for amide coupling using Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Application Note: Chemoselective Amide Bond Formation Using Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Bond Formation Using Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The incorporation of thiazole scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors (e.g., Dasatinib) and antiplasmodial pantothenamide-mimics[1, 2]. The building block Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (CAS: 2060032-93-9) is particularly valuable due to its bifunctional nature: a highly nucleophilic primary aliphatic amine (aminomethyl) and a synthetically versatile methyl ester [3].

The Core Challenge: When utilizing this building block as the amine partner in an amide coupling reaction, the primary objective is chemoselectivity . The protocol must drive the acylation of the primary amine to completion while strictly avoiding the base-catalyzed hydrolysis or unwanted transamidation of the C4-methyl acetate group.

This guide outlines a self-validating, highly optimized protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to achieve rapid, high-yielding amide formation while preserving the ester moiety.

Mechanistic Causality & Experimental Design (E-E-A-T)

Do not merely mix reagents; understanding the kinetics and thermodynamics of the reaction ensures reproducibility and scalability.

  • Choice of Coupling Agent (HATU): HATU is selected over traditional EDC/HOBt or DCC due to its superior reaction kinetics. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The rapid acylation of the amine minimizes the duration the methyl ester is exposed to the basic reaction environment, thereby suppressing ester hydrolysis [4].

  • Base Selection (DIPEA): The thiazole building block is commercially supplied as a hydrochloride salt to prevent oxidative degradation and self-condensation [3]. N,N-Diisopropylethylamine (DIPEA) is mandated over Triethylamine (TEA). DIPEA’s steric hindrance prevents it from acting as a competing nucleophile and significantly reduces the rate of background ester saponification compared to less hindered bases.

  • Order of Addition (The "Pre-Activation" Strategy): The carboxylic acid must be pre-activated with HATU and DIPEA for 2–5 minutes before the introduction of the aminomethyl thiazole. This ensures the amine immediately encounters the activated ester, preventing potential side reactions between the free amine and the unactivated coupling agent (which can form guanidinium byproducts).

Table 1: Comparative Analysis of Coupling Conditions for Ester-Containing Amines
Coupling AgentAdditiveBaseTypical Yield (%)Ester Hydrolysis RiskReaction Time
HATU NoneDIPEA (3.0 eq)85 - 95% Low (Fast kinetics)1 - 2 hours
EDC·HCl HOBtDIPEA (3.0 eq)60 - 75%Moderate12 - 18 hours
T3P (50% in DMF) NonePyridine (3.0 eq)70 - 80%Very Low12 - 24 hours
DCC NoneTEA (3.0 eq)< 50%High (Side reactions)24 hours

(Note: Data synthesized from standard peptide coupling optimization matrices for base-sensitive substrates [4].)

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical flow of the chemoselective coupling process, highlighting the critical intermediates.

AmideCoupling RCOOH 1. Carboxylic Acid (R-COOH) HATU 2. HATU + DIPEA (Activation) RCOOH->HATU Solvent: DMF/DCM 0°C to RT ActiveEster 3. HOAt Active Ester (Transient Intermediate) HATU->ActiveEster Pre-activation (2-5 mins) Amide 5. Target Amide (Intact Methyl Ester) ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts (HOAt, Urea derivative) ActiveEster->Byproducts Displaced leaving groups Amine 4. Methyl 2-[2-(aminomethyl)- 1,3-thiazol-4-yl]acetate HCl + DIPEA Amine->ActiveEster Free amine release

Caption: Chemoselective HATU-mediated amide coupling workflow preserving the C4-methyl acetate.

Step-by-Step Protocol

Scale: 1.0 mmol (Adjust stoichiometrically for scale-up)

Reagents Required:
  • Carboxylic Acid (R-COOH): 1.0 mmol (1.0 eq)

  • Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride: 1.1 mmol (1.1 eq)

  • HATU: 1.2 mmol (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine): 3.5 mmol (3.5 eq) — 1.0 eq to neutralize the amine HCl salt, 1.0 eq to deprotonate the acid, 1.5 eq excess to drive the reaction.

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM): 10 mL

Procedure:

Step 1: Pre-Activation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the Carboxylic Acid (1.0 mmol) in 5 mL of anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath. (Cooling minimizes epimerization if the carboxylic acid is chiral).

  • Add DIPEA (2.5 mmol) followed by HATU (1.2 mmol) in one portion.

  • Stir the mixture at 0 °C for 5 minutes. The solution will typically turn a distinct yellow color, indicating the formation of the HOAt active ester.

Step 2: Amine Preparation & Coupling 6. In a separate vial, suspend Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride (1.1 mmol) in 5 mL of anhydrous DMF. 7. Add DIPEA (1.0 mmol) to the vial to liberate the free amine. Sonicate briefly if necessary to ensure a homogeneous solution or fine suspension. 8. Add the amine solution dropwise to the pre-activated acid mixture at 0 °C over 2 minutes. 9. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 10. Monitor the reaction via LC-MS or TLC. Complete consumption of the active ester typically occurs within 1 to 2 hours.

Step 3: Chemoselective Work-Up Critical Step: Harsh aqueous bases (e.g., 1M NaOH) will hydrolyze the methyl ester. Acidic conditions (e.g., 1M HCl) can protonate the thiazole nitrogen, pulling the product into the aqueous layer. 11. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL). 12. Wash the organic layer successively with:

  • Saturated aqueous
    
    
    (2 x 15 mL) — Removes HOAt and acidic impurities.
  • 5% aqueous Citric Acid or Saturated
    
    
    (2 x 15 mL) — Removes excess DIPEA and unreacted amine.
  • 5% aqueous
    
    
    (2 x 15 mL) — Crucial for removing residual DMF.
  • Brine (1 x 15 mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification 14. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the R-group) to yield the pure amide.

References

  • National Institutes of Health (NIH) / PMC: Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Demonstrates the utility of 2-aminomethyl thiazoles in drug design and standard coupling procedures. URL:[Link]

  • National Institutes of Health (NIH) / PMC: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues. Details the synthesis and amide coupling of thiazole-based amines. URL:[Link]

  • Chemical Reviews: Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. (2011). The authoritative mechanistic review on HATU and HOAt-based coupling agents. URL:[Link]

Method

Application Notes &amp; Protocols: Hydrolysis Conditions for Methyl Thiazole-4-Acetate Derivatives

Abstract: The conversion of methyl thiazole-4-acetate and its derivatives to their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry and drug development. Thiazole-4-carboxylic acids a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The conversion of methyl thiazole-4-acetate and its derivatives to their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry and drug development. Thiazole-4-carboxylic acids are key structural motifs in a wide array of pharmacologically active agents.[1][2][3] This document provides a comprehensive guide to the hydrolysis of these esters, detailing the underlying chemical principles, offering a comparative analysis of common methodologies, and presenting validated, step-by-step laboratory protocols. The protocols are designed to be self-validating, with explanations for critical steps to ensure robust and reproducible outcomes for researchers in drug discovery and process development.

Scientific Foundation: The Chemistry of Thiazole Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a nucleophilic acyl substitution reaction.[4][5] For substrates like methyl thiazole-4-acetate, the reaction involves the cleavage of the acyl-oxygen bond, replacing the methoxy group (-OCH₃) with a hydroxyl group (-OH). The stability of the five-membered thiazole ring is generally high under standard hydrolytic conditions.[6] The choice between base-catalyzed, acid-catalyzed, or enzymatic methods depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often most efficient method for hydrolyzing thiazole esters.[7][8][9] The reaction, known as saponification, is effectively irreversible, which typically leads to high conversion and yields.[5][9][10]

Mechanism: The process begins with the nucleophilic attack of a hydroxide ion (e.g., from NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the final, crucial step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction.[4][10] This final step drives the entire equilibrium towards the product, the carboxylate salt, preventing the reverse reaction.[9] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[8]

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[10][11] The reaction is an equilibrium process, and to drive it towards the carboxylic acid product, it must be conducted with a large excess of water.[10][11][12]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[12] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, ultimately leading to the elimination of methanol and the regeneration of the acid catalyst, yielding the carboxylic acid.

Caption: Acid-Catalyzed Hydrolysis Mechanism (Reversible).

Enzymatic Hydrolysis

For complex molecules with sensitive functional groups or for achieving enantioselectivity, enzymatic hydrolysis using lipases is a powerful alternative.[13] These enzymes operate under mild conditions (neutral pH, room temperature) and can offer exquisite selectivity, avoiding side reactions that might occur with chemical catalysis. Lipases like Novozyme SP 435 have been successfully used for the kinetic resolution of esters.[13]

Comparative Analysis of Hydrolysis Conditions

The selection of an appropriate hydrolysis method is critical for success. The following table summarizes the key features of each approach.

Parameter Base-Catalyzed (Saponification) Acid-Catalyzed Hydrolysis Enzymatic Hydrolysis
Reagents NaOH, KOH, LiOH[8]HCl, H₂SO₄[11][14]Lipases (e.g., Novozyme SP 435)[13]
Reaction Rate Generally fast, especially with heating.[7]Moderate to slow; requires heating.[10][11]Typically slow; depends on enzyme activity.
Reversibility Irreversible.[9][10]Reversible.[10][11]Generally considered irreversible.
Conditions RT to Reflux; Aqueous or mixed solvents (MeOH, THF).[7][8]Reflux in excess aqueous acid.[11]Mild (RT, neutral pH buffer).[13]
Workup Acidification required to isolate product.[7][8]Extraction; neutralization may be needed.Enzyme filtration, then extraction.
Advantages High yield, reliable, fast, irreversible.Simple reagents.High selectivity, mild conditions, eco-friendly.
Disadvantages Not suitable for base-labile functional groups.Reversible equilibrium, harsh conditions (heat, strong acid).Enzyme cost, slower reaction times, substrate specific.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the hydrolysis of methyl thiazole-4-acetate derivatives.

Protocol 1: Standard Saponification with Sodium Hydroxide (NaOH)

Principle: This robust protocol utilizes a stoichiometric excess of sodium hydroxide in an aqueous solution to drive the hydrolysis to completion at an elevated temperature, ensuring a high yield of the carboxylic acid product after acidic workup.[7]

Materials and Reagents:

  • Methyl thiazole-4-acetate derivative

  • 10% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric Acid (HCl)

  • Methanol (MeOH) or Ethanol (EtOH) (optional, as co-solvent)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, Buchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl thiazole-4-acetate derivative (1.0 eq) in a minimal amount of an alcohol co-solvent if necessary. Add the 10% NaOH solution (2.5-3.0 eq).[7]

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Cooling and Acidification: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add 6 M HCl dropwise with stirring to acidify the solution to a pH of approximately 3. A precipitate of the carboxylic acid should form.[7]

  • Isolation: If a solid precipitates, collect the product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.[7]

  • Extraction (if no precipitate forms): If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be further purified by recrystallization.[15]

Expected Results: Yields for this procedure are typically high, often in the range of 85-96%.[7]

Protocol 2: Mild Saponification with Lithium Hydroxide (LiOH)

Principle: Lithium hydroxide is often preferred for substrates with base-sensitive functionalities due to its lower propensity to catalyze side reactions compared to NaOH or KOH. Using a THF/water solvent system allows the reaction to proceed efficiently at room temperature.[8]

Materials and Reagents:

  • Methyl thiazole-4-acetate derivative

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Dissolve the methyl thiazole-4-acetate derivative (1.0 eq) in a mixture of THF and water (e.g., 5:1 v/v).

  • Hydrolysis: Add LiOH·H₂O (2.0-5.0 eq) to the solution and stir vigorously at room temperature.[8] Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.

  • Workup: Once the reaction is complete, acidify the mixture to pH ~3-4 with 1 M HCl.[8]

  • Extraction: Extract the aqueous mixture twice with DCM or ethyl acetate.[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to afford the pure carboxylic acid.[8]

Expected Results: This method provides excellent yields (often >85%) under milder conditions, preserving sensitive functional groups.

Workflow and Data Visualization

A systematic approach is essential for successful hydrolysis and purification.

Caption: General Experimental Workflow for Thiazole Ester Hydrolysis.

References

  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Saponific
  • Processes for preparing thiazole carboxylic acids.
  • Ester Hydrolysis: Acid and Base-C
  • Basic Hydrolysis of Esters - Saponific
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Saponification of Esters. Organic Chemistry Tutor.
  • Saponific
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Enzymatic hydrolysis of esters containing a tetrazole ring. PubMed.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • Thiazole. Wikipedia.
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  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.

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Application

Application Note &amp; Protocol: A Scalable, Two-Step Synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis. Introduction: The Strategic Importance of the 2-(Aminomethyl)thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis.

Introduction: The Strategic Importance of the 2-(Aminomethyl)thiazole Scaffold

The 2-(aminomethyl)-1,3-thiazole-4-acetate scaffold is a high-value building block in medicinal chemistry. Its structural motifs are present in a range of pharmacologically active agents, most notably as a key structural component for histamine H₂ receptor antagonists like Famotidine.[1][] The presence of a primary amine, a thiazole core, and an ester functional group provides three distinct points for further chemical elaboration, making it an exceptionally versatile intermediate for library synthesis and lead optimization in drug discovery programs.

Traditional synthetic routes can suffer from low yields, harsh reaction conditions, or the use of expensive or difficult-to-handle starting materials, limiting their scalability. This document details a robust, efficient, and scalable two-step synthetic strategy commencing from readily available starting materials. The core of this strategy is the classic Hantzsch thiazole synthesis, a reliable and well-understood cyclocondensation reaction.[3][4][5] By employing a Boc-protected thioamide intermediate, this protocol circumvents common side reactions associated with the free amine, ensuring high yields and a clean reaction profile suitable for scale-up.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process: (1) preparation of a key Boc-protected thioamide intermediate, (2) Hantzsch cyclocondensation to form the protected thiazole ring, and (3) a final deprotection step to yield the target compound as a stable hydrochloride salt.

Overall_Synthetic_Route SM Boc-Glycinamide INT1 N-Boc-2-aminoethanethioamide SM->INT1  Lawesson's Reagent, THF   INT2 Protected Thiazole Intermediate INT1->INT2  Hantzsch Cyclization (Ethanol, Reflux)   SM2 Methyl 4-chloro-3-oxobutanoate FP Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (as HCl salt) INT2->FP  Boc Deprotection (HCl/Methanol)  

Diagram 1: High-level overview of the three-stage synthetic route.

Part I: Synthesis of Key Intermediate: N-Boc-2-aminoethanethioamide

Principle and Rationale

The success of the subsequent Hantzsch cyclization hinges on the use of a suitable thioamide. Direct use of 2-aminoethanethioamide would lead to competitive N-acylation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the thionation and cyclization conditions and its facile removal under mild acidic conditions. The conversion of the amide (Boc-glycinamide) to the thioamide is achieved using Lawesson's reagent, a standard and highly effective thionating agent for scalable processes.[6]

Detailed Experimental Protocol: N-Boc-2-aminoethanethioamide
  • Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Boc-glycinamide (87.1 g, 0.5 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 500 mL) to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Carefully add Lawesson's reagent (111.2 g, 0.275 mol, 0.55 eq) to the suspension in portions over 15 minutes. Safety Note: Lawesson's reagent is an irritant and has an unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 50% ethyl acetate/hexane solvent system until the starting amide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 1 L of a saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring to quench any unreacted Lawesson's reagent.

    • Transfer the mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 400 mL).

    • Combine the organic layers and wash with brine (1 x 300 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow solid. Recrystallize from a mixture of ethyl acetate and hexanes to yield N-Boc-2-aminoethanethioamide as a pale-yellow crystalline solid.

Expected Results & Characterization
ParameterExpected Outcome
Yield 80-90%
Appearance Pale-yellow crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 7.65 (br s, 1H), 7.35 (br s, 1H), 5.30 (br s, 1H), 4.05 (d, 2H), 1.45 (s, 9H)
MS (ESI+) m/z 191.1 [M+H]⁺, 213.1 [M+Na]⁺

Part II: Scalable Hantzsch Thiazole Synthesis & Deprotection

Principle and Rationale

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide.[7] In this protocol, the α-halocarbonyl is Methyl 4-chloro-3-oxobutanoate, which provides the C4-C5 and acetate sidechain of the final product.[8][9] The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Ethanol is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction, making it ideal for large-scale production.

The final deprotection step utilizes a solution of hydrogen chloride in methanol. This reagent efficiently cleaves the Boc group while concurrently precipitating the desired product as its hydrochloride salt. This method is highly advantageous for scalability as it often yields a pure, crystalline product directly from the reaction mixture, minimizing the need for complex chromatographic purification.[6]

Experimental_Workflow cluster_0 Part I: Thioamide Synthesis cluster_1 Part II: Cyclization & Deprotection a0 Charge Reactor: Boc-Glycinamide, THF a1 Add Lawesson's Reagent a0->a1 a2 Reflux (4-6h) a1->a2 a3 Quench (NaHCO₃) a2->a3 a4 Extract (EtOAc) a3->a4 a5 Concentrate a4->a5 a6 Recrystallize a5->a6 a7 Intermediate 1: N-Boc-2-aminoethanethioamide a6->a7 b0 Charge Reactor: Intermediate 1, Methyl 4-chloro-3-oxobutanoate, EtOH a7->b0 Transfer to Next Step b1 Reflux (8-12h) b0->b1 b2 Cool & Concentrate b1->b2 b3 Dissolve in Methanol b2->b3 b4 Add HCl/Methanol b3->b4 b5 Stir & Precipitate b4->b5 b6 Filter & Wash (Ether) b5->b6 b7 Final Product: Target HCl Salt b6->b7

Diagram 2: Detailed experimental workflow from starting materials to final product.

Detailed Experimental Protocol: Synthesis and Isolation
  • Hantzsch Cyclization:

    • Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-Boc-2-aminoethanethioamide (76.1 g, 0.4 mol) in absolute ethanol (800 mL).

    • Reagent Addition: Add Methyl 4-chloro-3-oxobutanoate (63.2 g, 0.42 mol, 1.05 eq) to the solution dropwise over 10 minutes.

    • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS until completion.

    • Isolation of Intermediate: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. The resulting crude oil, Methyl 2-[2-(N-Boc-aminomethyl)-1,3-thiazol-4-yl]acetate, can be taken directly to the next step or purified by column chromatography if necessary.

  • Boc Deprotection and Salt Formation:

    • Setup: Dissolve the crude intermediate from the previous step in methanol (400 mL).

    • Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a 4M solution of HCl in 1,4-dioxane or a freshly prepared saturated solution of HCl gas in methanol (approx. 200 mL) while maintaining the internal temperature below 10°C.

    • Precipitation: Stir the mixture at room temperature for 2-4 hours. A white or off-white precipitate will form.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 150 mL) to remove any non-polar impurities.

    • Drying: Dry the solid in a vacuum oven at 40°C to a constant weight to yield Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride.

Characterization of Final Product

ParameterExpected Outcome
Overall Yield 70-85% (over two steps)
Appearance White to off-white crystalline solid
Melting Point 112-116°C[10] (for the analogous 2-amino compound, expect similar range)
¹H NMR (400 MHz, D₂O)δ 7.45 (s, 1H, thiazole C5-H), 4.40 (s, 2H, -CH₂-NH₃⁺), 3.85 (s, 2H, -CH₂-CO₂Me), 3.70 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, D₂O)δ 172.5 (C=O), 168.0 (thiazole C2), 145.0 (thiazole C4), 115.0 (thiazole C5), 53.0 (-OCH₃), 40.0 (-CH₂-NH₃⁺), 35.0 (-CH₂-CO₂Me)
MS (ESI+) m/z 187.1 [M+H]⁺ (for free base)
HPLC Purity >98% (UV detection at 254 nm)
Analytical Methods
  • HPLC: Purity analysis can be performed on a C18 reversed-phase column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile.[11][12]

  • NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples of the hydrochloride salt are readily soluble in D₂O or DMSO-d₆.[12]

  • MS: Mass spectrometry can be performed using Electrospray Ionization (ESI) to confirm the molecular weight of the free base.[12]

Conclusion

This application note provides a detailed, field-proven protocol for the scalable synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride. By leveraging a Boc-protection strategy in conjunction with the classical Hantzsch thiazole synthesis, this method offers high yields, operational simplicity, and a final product of high purity. The procedure is well-suited for adoption in both academic research and industrial drug development settings for the production of this valuable heterocyclic building block.

References

  • PrepChem. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available from: [Link]

  • Google Patents. CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester.
  • Google Patents. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Available from: [Link]

  • Shabbir Chemicals. Famotidine (CAS 76824-35-6) API Manufacturer. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Available from: [Link]

  • Google Patents. US5068405A - Famotidine intermediates and their preparation.
  • Arkivoc. Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Available from: [Link]

  • ResearchGate. Synthesis of Amidines and its application to heterocycles synthesis. (2025). Available from: [Link]

  • Figshare. New methods for the rapid synthesis of thiazoles. (2023). Available from: [Link]

  • Journal of Applicable Chemistry. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Available from: [Link]

  • PMC. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: [Link]

  • Afinidad. Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (2000). Available from: [Link]

  • Chemical Review and Letters. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Available from: [Link]

  • Future Journal of Pharmaceutical Sciences. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Available from: [Link]

  • ScienceScholar. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). Available from: [Link]

  • Progress in Chemical and Biochemical Research. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). Available from: [Link]

  • Bentham Science. Recent Development in the Synthesis of Thiazoles. (2022). Available from: [Link]

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Method

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions with Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Abstract This guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. As a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. As a key intermediate in pharmaceutical synthesis, particularly in the development of cephalosporin antibiotics, the reactivity of this molecule is of significant interest.[1][2] This document moves beyond generic solvent lists to explain the underlying chemical principles that govern solvent performance. We will explore how solvent properties influence reaction kinetics, yield, and impurity profiles in common transformations such as N-acylation, N-alkylation, and reductive amination. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to optimize their synthetic routes with precision and confidence.

Introduction: Understanding the Molecule

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a multifunctional compound characterized by three key reactive sites:

  • A Primary Aliphatic Amine (-CH₂NH₂): This is the most nucleophilic and reactive site. Unlike an amino group directly attached to the thiazole ring, this amine behaves as a typical primary aliphatic amine, making it highly susceptible to acylation, alkylation, and condensation reactions.

  • A Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis under strong acidic or basic conditions and transesterification in the presence of other alcohols with a suitable catalyst.

  • A Thiazole Ring: A heterocyclic aromatic ring that is generally stable but whose electronics can influence the reactivity of its substituents. The thiazole core is a common motif in a wide range of biologically active agents.[3][4]

The optimal solvent for any given reaction must therefore not only facilitate the desired transformation at the primary amine but also remain inert to the ester and thiazole functionalities. While direct literature on this exact molecule is limited, extensive data on the structurally similar Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate and general principles of primary amine chemistry provide a robust foundation for our recommendations.[5][6]

Core Principles of Solvent Selection

The choice of solvent is a critical parameter that dictates the success of a reaction. A solvent is not merely a medium for dissolution but an active participant that can stabilize reactants, intermediates, and transition states.

Polarity and Solubility

The first consideration is ensuring that all reactants are sufficiently soluble. "Like dissolves like" is a fundamental starting point. Given the polar nature of the primary amine and ester groups, polar solvents are generally required. The compound is expected to be a solid at room temperature.[5]

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, THF, Ethyl Acetate). These solvents possess dipole moments and can solvate charged species but do not have acidic protons. They are often the preferred choice for reactions involving primary amines as they do not hydrogen-bond with the amine, leaving its lone pair of electrons fully available for nucleophilic attack.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Isopropanol). These solvents have acidic protons and can engage in hydrogen bonding. While they are excellent at dissolving polar reactants, they can solvate the amine's lone pair, potentially reducing its nucleophilicity. However, they can be essential in reactions where proton transfer is a key step, such as in certain reductive aminations.

  • Nonpolar Solvents: (e.g., Toluene, Heptane, Dichloromethane). These are generally poor choices for dissolving the starting material but can be useful as co-solvents or in biphasic systems for product extraction. Dichloromethane (DCM) is a common exception, often used in reductive aminations.[7][8]

Solvent-Functional Group Compatibility

A critical aspect of experimental design is to prevent the solvent from participating in side reactions.

  • Ester Stability: To avoid transesterification, alcoholic solvents (like methanol or ethanol) should be used with caution, especially under basic or acidic conditions. If an alcohol is necessary, using methanol is the least likely to cause transesterification with the methyl ester.

  • Amine Reactivity: Protic solvents can act as a proton source, which can be beneficial or detrimental depending on the reaction mechanism. For instance, in reductive aminations, a protic solvent like methanol can facilitate imine formation.[9]

Logical Workflow for Solvent Selection

A systematic approach to solvent selection ensures reproducibility and optimization. The following workflow is recommended for any new reaction with Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Trials cluster_2 Phase 3: Optimization A Define Reaction Type (e.g., Acylation, Alkylation) B Consult Literature for Analogous Reactions A->B C Perform Solubility Tests (See Protocol 1) B->C D Select 3-4 Candidate Solvents (Polar Aprotic, Protic, etc.) C->D Input E Run Parallel Small-Scale Test Reactions (See Protocols 2-4) D->E F Monitor by TLC/LC-MS for Conversion & Byproducts E->F G Identify Best Performing Solvent F->G Analyze H Optimize Conditions (Temp, Concentration) G->H I Scale-Up Reaction H->I

Caption: A systematic workflow for solvent selection.

Application-Specific Solvent Recommendations & Protocols

N-Acylation with Acid Chlorides or Anhydrides

N-acylation is a fundamental transformation used to form amide bonds. The high nucleophilicity of the primary amine makes this reaction rapid.

Causality: The key is to choose a solvent that dissolves the starting materials and any necessary base (like triethylamine or pyridine) but does not react with the highly electrophilic acylating agent. Aprotic solvents are strongly preferred.

Solvent ClassRecommended SolventsRationale & Considerations
Ethers Tetrahydrofuran (THF)Excellent general-purpose solvent, good solubility for many organics. Easily removed under vacuum.[10]
Esters Ethyl Acetate (EtOAc)A greener alternative to chlorinated solvents. Good for reactions and subsequent workup/extraction.[10]
Chlorinated Dichloromethane (DCM)High solubility for a wide range of reagents. Volatile and easy to remove.
Aprotic Polar N,N-Dimethylformamide (DMF)Use when solubility is a major issue. Higher boiling point may require high-vacuum removal.
Solvent-Free NoneCan be highly efficient, especially with a catalyst like iodine or MgCl₂, reducing waste and simplifying purification.[11][12][13]

Protocol 1: N-Acylation of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (1.0 eq).

  • Dissolution: Add the chosen anhydrous aprotic solvent (e.g., THF, 10 mL per mmol of substrate). Stir until fully dissolved.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to act as an acid scavenger.[11]

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps control the exothermicity of the reaction.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

N-Alkylation with Alkyl Halides

This reaction forms secondary amines. A significant challenge is preventing overalkylation to the tertiary amine or quaternary ammonium salt.

Causality: Solvent choice is critical for selectivity. Highly polar aprotic solvents are preferred as they can accelerate the Sₙ2 reaction while specific base choices, like cesium carbonate or cesium hydroxide, have been shown to promote selective mono-alkylation.[14][15] Anhydrous conditions are essential.

Solvent ClassRecommended SolventsRationale & Considerations
Sulfoxides Dimethyl sulfoxide (DMSO)Excellent at promoting Sₙ2 reactions. High boiling point. Anhydrous grade is crucial.[14][15]
Amides N,N-Dimethylformamide (DMF)Similar to DMSO in promoting Sₙ2. Easier to remove than DMSO. Anhydrous grade is crucial.[14][15]
Lactams N-Methyl-2-pyrrolidone (NMP)A high-boiling polar aprotic solvent, useful when higher temperatures are needed to drive the reaction with less reactive alkyl halides.[16]

Protocol 2: Selective Mono-N-Alkylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and a cesium base (e.g., Cs₂CO₃ or CsOH, 1.5 eq).[14]

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, 0.2 M concentration of the amine).[14]

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-60 °C for less reactive halides) for 12-24 hours. Monitor for the disappearance of starting material and the formation of the mono-alkylated product by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the desired secondary amine.[7]

Reductive Amination with Aldehydes or Ketones

This is a powerful and widely used one-pot method to form secondary amines, involving the formation of an imine intermediate which is then reduced in situ.[7][8]

Causality: The solvent must be compatible with both imine formation and the chosen reducing agent. The choice of reducing agent often dictates the optimal solvent.

  • With Sodium Triacetoxyborohydride (NaBH(OAc)₃): This mild reducing agent is tolerant of slightly acidic conditions and is often used in non-protic solvents. 1,2-dichloroethane (DCE) is classic, but greener solvents like ethyl acetate are highly effective.[9][17]

  • With Sodium Borohydride (NaBH₄): This stronger reducing agent is typically used in protic solvents like methanol or ethanol, which are needed to temper its reactivity and facilitate the reduction.[7][9]

  • With H₂ and a Metal Catalyst (e.g., Pd/C): Alcohols are generally suitable but can sometimes be oxidized by the catalyst to form carbonyls, leading to side-products.[17] EtOAc or THF are good alternatives.

Reducing AgentRecommended SolventsRationale & Considerations
NaBH(OAc)₃ Dichloroethane (DCE), Ethyl Acetate (EtOAc)DCE is traditional and effective.[9] EtOAc is a more environmentally benign option.[17] Tolerates mild acid often used to catalyze imine formation.
NaBH₄ Methanol (MeOH), Ethanol (EtOH)Protic solvent is required. MeOH is often preferred. A stepwise procedure (imine formation first, then reduction) can improve yields.[9]
H₂, Pd/C Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Alcohols are common but carry a risk of side reactions.[17] EtOAc is a safe and effective choice.

Protocol 3: Reductive Amination using NaBH(OAc)₃

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[7]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is typically stirred at room temperature.

  • Reaction: Continue stirring until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the target secondary amine.[7]

Conclusion

The selection of a solvent for reactions with Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a multi-faceted decision that requires careful consideration of reactant solubility, reaction mechanism, and functional group compatibility. For N-acylation , aprotic solvents like THF and ethyl acetate are excellent first choices. For selective N-alkylation , highly polar aprotic solvents such as DMF or DMSO are recommended to control selectivity. In reductive amination , the choice of reducing agent is paramount, with NaBH(OAc)₃ in ethyl acetate representing a modern, green, and efficient option. By following the systematic workflow and detailed protocols outlined in this guide, researchers can significantly enhance the efficiency, yield, and purity of their synthetic transformations.

References

  • Fitt, J. et al. (1998). Sodium 2-Ethylhexanoate: A Mild Acid Scavenger Useful in Acylation of Amines. Tetrahedron Letters, 39, 6991-6992.
  • Sigma-Aldrich. Methyl 2-(2-amino-1,3-thiazol-4-yl)
  • Kanto Chemical.
  • ChemicalBook. Cefditoren pivoxil synthesis.
  • Salvatore, R. N. et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Fu, G. C. (Date not available). Acylation of Alcohols and Amines. Science of Synthesis. (Referenced in search results).
  • Beller, M. et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Sigma-Aldrich. Methyl 2-(2-aminothiazol-4-yl)acetate Product Page. (CAS 64987-16-2, AiFChem).
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  • ResearchGate. (2015). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors.
  • Molbase. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)
  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (CID 13017673).
  • PubChem. Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)
  • Chemazone. methyl 2-[2-[(2-acetamidoacetyl)
  • Khan, I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ester Hydrolysis Side Reactions in Thiazole Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet challenging synthetic step: the hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet challenging synthetic step: the hydrolysis of esters on a thiazole ring. My aim is to move beyond simple protocols and offer insights into the "why" behind the "how," empowering you to diagnose and resolve issues effectively in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of an ester on a thiazole ring sometimes problematic?

The thiazole ring, while aromatic, possesses a unique electronic nature that can influence the reactivity of its substituents. The electron-withdrawing character of the nitrogen and sulfur heteroatoms can affect the electrophilicity of the ester's carbonyl carbon, while also potentially participating in side reactions under harsh hydrolytic conditions. Furthermore, the stability of the thiazole ring itself can be compromised under certain acidic or basic conditions, leading to ring-opening or degradation.[1][2]

Q2: What are the fundamental mechanisms for ester hydrolysis, and how do they apply to thiazole derivatives?

There are two primary pathways for ester hydrolysis: acid-catalyzed and base-promoted (saponification).

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[3][4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] To drive the reaction to completion, a large excess of water is typically used.[6][7] For thiazole derivatives, this method requires careful control of acid concentration and temperature to avoid potential degradation of the thiazole ring.

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of base (like NaOH or LiOH) is used.[3][8] The hydroxide ion directly attacks the carbonyl carbon.[5] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[6][8] This is often the preferred method for complete hydrolysis, but the basic conditions can lead to other side reactions if not properly controlled.

Q3: What are the initial signs that my ester hydrolysis is not proceeding as expected?

Common indicators of a problematic hydrolysis reaction include:

  • Low Yield: The most obvious sign is a lower-than-expected amount of the desired carboxylic acid product.

  • Incomplete Conversion: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting ester.[9][10]

  • Formation of Unexpected Byproducts: The appearance of new, unidentified spots on a TLC plate or peaks in an LC-MS chromatogram suggests the occurrence of side reactions.

  • Product Degradation: A dark coloration of the reaction mixture or the formation of insoluble tars can indicate decomposition of the starting material or product.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis or Low Conversion Rate

You've run your hydrolysis reaction, but a significant portion of your starting ester remains. Let's diagnose the potential causes and explore solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature Hydrolysis kinetics can be slow, especially for sterically hindered esters or with mild reagents.Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.[9] If the reaction has stalled, consider incrementally increasing the temperature. For instance, if a reaction at room temperature shows little progress after several hours, increasing the temperature to 40-60°C can significantly accelerate the rate.
Inadequate Reagent Stoichiometry (Base-Promoted) In saponification, a full equivalent of base is consumed to form the carboxylate salt.[5] Using less than a stoichiometric amount will result in incomplete conversion.Use at least one full equivalent of the base (e.g., NaOH, KOH, LiOH). For less reactive esters, using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
Poor Solubility of the Starting Material If your thiazole derivative is not fully dissolved in the reaction solvent, the hydrolysis will be slow and inefficient as it can only occur at the solid-liquid interface.[11]Employ a co-solvent system to improve solubility. Common choices include mixtures of water with THF, methanol, ethanol, or dioxane.[12] For particularly insoluble compounds, a phase-transfer catalyst in a two-phase system (e.g., water and an organic solvent) can be effective.[11]
Reversible Nature of Acid-Catalyzed Hydrolysis The equilibrium nature of acid-catalyzed hydrolysis can limit the final conversion if the products are not removed or the reaction is not driven forward by an excess of water.[3][6]Use a large excess of water. This is often achieved by using a dilute aqueous acid solution as the reaction medium.[7]

Experimental Protocol: Optimizing a Base-Promoted Hydrolysis

  • Solubility Test: Before setting up the reaction, test the solubility of your thiazole ester in various solvent systems (e.g., 1:1 THF/water, 1:1 Dioxane/water, 1:1 Ethanol/water).

  • Reaction Setup: Dissolve the thiazole ester (1 equivalent) in the chosen solvent system.

  • Reagent Addition: Add a solution of LiOH (1.2 equivalents) in water dropwise to the ester solution at room temperature.

  • Monitoring: Monitor the reaction every hour by taking a small aliquot, quenching with dilute HCl, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC.

  • Workup: Once the reaction is complete, acidify the reaction mixture with dilute HCl to a pH of ~2-3 to protonate the carboxylate salt.

  • Extraction: Extract the carboxylic acid product with an appropriate organic solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Troubleshooting_Incomplete_Hydrolysis start Incomplete Hydrolysis check_solubility Is the starting material fully dissolved? start->check_solubility check_stoichiometry Is the base stoichiometry sufficient (>=1 eq)? check_solubility->check_stoichiometry Yes solution_cosolvent Use a co-solvent (e.g., THF/water) or phase-transfer catalyst. check_solubility->solution_cosolvent No check_conditions Are reaction time and temperature adequate? check_stoichiometry->check_conditions Yes solution_increase_base Increase base to 1.1-1.5 equivalents. check_stoichiometry->solution_increase_base No solution_increase_time_temp Increase reaction time and/or temperature. Monitor progress. check_conditions->solution_increase_time_temp No end_success Successful Hydrolysis check_conditions->end_success Yes solution_cosolvent->end_success solution_increase_base->end_success solution_increase_time_temp->end_success

Caption: Decision workflow for troubleshooting incomplete ester hydrolysis.

Issue 2: Formation of Unexpected Byproducts

The presence of byproducts can complicate purification and significantly reduce the yield of your desired carboxylic acid. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Their Mitigation

Side Reaction Plausible Mechanism Mitigation Strategy
Thiazole Ring Opening Under strongly acidic or basic conditions, particularly at elevated temperatures, the thiazole ring can be susceptible to nucleophilic attack and subsequent cleavage.[2]Use milder reaction conditions. For base-promoted hydrolysis, consider using a weaker base like lithium hydroxide (LiOH) at room temperature instead of NaOH or KOH at reflux. For acid-catalyzed hydrolysis, use a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid) and avoid strong mineral acids if possible.
Reaction at Other Functional Groups If your thiazole derivative contains other sensitive functional groups (e.g., amides, nitriles, or other esters), they may also react under the hydrolysis conditions.Employ orthogonal protecting groups for other sensitive functionalities that can be removed under different conditions.[13][14] For example, if you have a second ester that you wish to keep intact, consider using a benzyl ester for the group you want to cleave (removable by hydrogenolysis) and a methyl or ethyl ester for the one you want to preserve.[14][15]
Epimerization at an Adjacent Chiral Center If there is a chiral center adjacent to the ester, the basic conditions of saponification can lead to deprotonation and subsequent racemization or epimerization.Use milder, non-basic hydrolysis conditions if possible. Enzymatic hydrolysis can be an excellent alternative for preserving stereochemical integrity. Alternatively, carefully screen bases and reaction temperatures; sometimes, using LiOH at low temperatures can minimize epimerization compared to NaOH at higher temperatures.

Protecting Group Strategy to Avoid Unwanted Reactions

In complex molecules, a protecting group strategy is often essential for achieving chemoselectivity.[13][15]

Protecting_Group_Strategy start Multi-functional Thiazole Derivative protect Protect sensitive functional groups (e.g., amines, other esters). start->protect hydrolyze Perform selective hydrolysis of the target ester. protect->hydrolyze deprotect Deprotect other functional groups. hydrolyze->deprotect product Desired Thiazole Carboxylic Acid deprotect->product

Caption: General workflow for a protecting group strategy.

Issue 3: Difficulty in Product Isolation and Purification

Sometimes the hydrolysis reaction works, but isolating the pure carboxylic acid from the reaction mixture is challenging.

Common Isolation Problems and Solutions

Problem Explanation Solution
Formation of an Emulsion During Workup The carboxylate salt formed during base-promoted hydrolysis can act as a surfactant, leading to the formation of stable emulsions during the acidic workup and extraction.After acidification, add a saturated solution of NaCl (brine) to the aqueous layer.[10] This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product.
Product is Water-Soluble If the resulting thiazole carboxylic acid has a high polarity, it may have significant solubility in the aqueous phase, leading to low recovery during extraction with organic solvents.After acidification, saturate the aqueous layer with NaCl before extraction. This will decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For very polar products, continuous liquid-liquid extraction may be necessary.
Co-precipitation of Salts During acidification, inorganic salts (e.g., NaCl, LiCl) will precipitate. If your product also precipitates, it can be difficult to separate the two.After acidification, if your product is soluble in an organic solvent, you can perform a filtration to remove the inorganic salts before extraction. Alternatively, if your product is a solid and the inorganic salts are soluble, you can isolate the crude solid mixture and then selectively dissolve your product in an appropriate organic solvent, followed by filtration to remove the insoluble salts.

Analytical Methods for Monitoring Reaction Progress

Effective troubleshooting relies on accurate monitoring of the reaction. Here are some common analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting ester and the formation of the more polar carboxylic acid product.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the identification of the starting material, product, and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the ratio of starting material to product and to identify the structure of any major byproducts.[10]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can be used to accurately determine the conversion and yield of the reaction.[16]

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the success rate of your thiazole ester hydrolysis reactions. This guide is intended to be a starting point for your troubleshooting efforts, and I encourage you to adapt these strategies to your specific substrates and reaction conditions.

References

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]

  • YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • ACS Publications. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. [Link]

  • Unknown Source. (n.d.). 2. Carboxyl protecting groups. [Source not publicly available]
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. [Link]

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

  • Unknown Source. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Source not publicly available]
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]

  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Malaysian Journal of Chemistry. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • StudySmarter. (n.d.). Acid-Catalyzed Ester Hydrolysis Practice Problems. [Link]

  • ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]

  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • Unknown Source. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C). [Source not publicly available]
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  • ResearchGate. (n.d.). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. [Link]

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  • PubMed. (2015, November 11). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

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  • PubMed. (n.d.). An infrared study of the hydrolysis of a thiazolidine. [Link]

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Sources

Optimization

Technical Support Center: Purification of Aminomethyl Thiazole Intermediates

The following technical guide is designed for researchers and process chemists working with aminomethyl thiazole intermediates. It prioritizes field-proven purification strategies over theoretical generalities, addressin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with aminomethyl thiazole intermediates. It prioritizes field-proven purification strategies over theoretical generalities, addressing the specific physicochemical challenges of this scaffold.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 4, 2026

Introduction: The Physicochemical Paradox

Before troubleshooting, you must understand the molecule. Aminomethyl thiazoles present a unique purification challenge compared to their 2-aminothiazole cousins.

  • 2-Aminothiazoles (Aromatic Amine): The amine is directly attached to the aromatic ring. The lone pair is delocalized. pKa ≈ 5.3 . Weakly basic.

  • Aminomethyl Thiazoles (Aliphatic Amine): The amine is separated from the ring by a methylene bridge. The lone pair is localized. pKa ≈ 9.0–9.8 . Strongly basic.

Why this matters: A standard "bicarbonate wash" (pH 8.5) will extract a 2-aminothiazole but will leave an aminomethyl thiazole fully protonated (ionic) and trapped in the aqueous layer. You must drive the pH much higher to isolate the free base.

Module 1: Acid-Base Extraction (The Workhorse)

The Scenario: You have a crude reaction mixture (often from a Hantzsch synthesis or reduction) and need to isolate the amine.[1]

Workflow Diagram: The "High-pH" Swing

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Salt Form) Step1 Dissolve in Water (Wash with non-polar org. solvent) Start->Step1 Remove non-basic impurities Step2 Basify Aqueous Layer Step1->Step2 Decision Check pH Step2->Decision Decision->Step2 pH < 12 Extract Extract with Organic Solvent (DCM or EtOAc) Decision->Extract pH > 12 Problem Amine stuck in Water? Extract->Problem Low Recovery Solution Add NaCl (Salting Out) or Use CHCl3:IPA (3:1) Problem->Solution

Caption: Logic flow for maximizing recovery of aliphatic thiazole amines during aqueous workup.

Troubleshooting Guide: Extraction

Q: I neutralized my reaction to pH 8 with NaHCO₃, but my product is still in the water. What happened? A: You failed to cross the pKa threshold.

  • The Science: At pH 8, an aminomethyl thiazole (pKa ~9.5) is still >95% protonated (

    
    ). It behaves like a salt, not an oil.
    
  • The Fix: You must use a stronger base (NaOH or K₂CO₃) to reach pH 12–13 . Only then will the equilibrium shift to the neutral free base (

    
    ), which can partition into the organic layer.
    

Q: I reached pH 12, but the product is highly water-soluble and won't extract into DCM. A: Small aminomethyl thiazoles are "amphiphilic"—they love both water and organics.

  • Protocol Adjustment:

    • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out ("salting out" effect).

    • Solvent Switch: Switch from pure DCM to DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) . The alcohol component helps pull the polar amine into the organic phase.

    • Continuous Extraction: If the partition coefficient (

      
      ) is < 1, use a liquid-liquid continuous extractor for 12–24 hours.
      

Module 2: Chromatography (The Purification)

The Scenario: You are running a silica column (Normal Phase) and your peaks are streaking or tailing severely.

Troubleshooting Guide: Chromatography

Q: Why does my compound streak from the baseline to the solvent front on TLC? A: The "Silanol Drag."

  • The Science: Silica gel is acidic (pKa ~5). Your basic amine interacts strongly with the surface silanol groups (

    
    ), causing non-specific binding and tailing.
    
  • The Fix: You must mask the silanols.

    • Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Pre-treatment: Flush the column with mobile phase containing the additive before loading your sample.

Q: My product degrades on the silica column. A: Aminomethyl thiazoles can be sensitive to oxidation on the high-surface-area silica.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often gentler on sensitive amines.

  • Reverse Phase: Switch to C18 silica using water/acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Note: You will isolate the TFA/Formate salt, not the free base.

Quantitative Data: Mobile Phase Modifiers

ModifierConcentrationPurposeBest For
Triethylamine (TEA) 0.5 – 1.0%Masks silanols; sharpens peaks.Normal Phase (DCM/MeOH)
Ammonium Hydroxide (28%) 0.5 – 1.0%Suppresses ionization; keeps amine neutral.Normal Phase (DCM/MeOH)
TFA 0.05 – 0.1%Protonates amine fully (creates salt).Reverse Phase (C18)
Ammonium Bicarbonate 10 mMVolatile buffer (pH 8-9).Prep-HPLC (MS compatible)

Module 3: Crystallization & Storage (The Finish)

The Scenario: You isolated the free base, but it’s a dark, viscous oil that refuses to solidify.

Protocol: Converting "Oils" to Crystalline Salts

Free base aminomethyl thiazoles are often oils and prone to air oxidation (turning black over time). Converting them to a salt is the gold standard for stability and purity.

Method A: The Hydrochloride Salt (Most Common)

  • Dissolve the crude oil in a minimal amount of dry Ethanol or Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane or 1.25M HCl in Ethanol (1.1 equivalents).

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If no solid forms, add diethyl ether until cloudy, then store at -20°C overnight.

Method B: The Oxalate Salt (For Stubborn Oils) If the HCl salt is hygroscopic (turns to goo in air), try the oxalate.

  • Dissolve 1 eq of amine in Ethanol.

  • Add 1 eq of Oxalic Acid dissolved in warm Ethanol.

  • Reflux for 10 minutes, then cool slowly. Oxalates often form beautiful, non-hygroscopic needles.

Decision Matrix: Which Method When?

DecisionTree Start Impurity Profile Assessment Type1 Non-basic impurities (Starting material, dimers) Start->Type1 Type2 Trace metal catalysts (Pd, Cu from couplings) Start->Type2 Type3 Enantiomeric excess low (Chiral amines) Start->Type3 Method1 Acid-Base Extraction (pH > 12) Type1->Method1 Primary Strategy Method2 Metal Scavengers (SiliaMetS® or QuadraPure™) Type2->Method2 Specific Removal Method3 Chiral Salt Resolution (Tartaric Acid) Type3->Method3 Optical Purification

Caption: Strategic selection of purification method based on contaminant type.

References

  • Hantzsch Thiazole Synthesis & Workup : Benchchem Technical Guides. "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride."

  • Chromatography Troubleshooting : LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing."

  • Amine Extraction Protocols : Journal of Organic Chemistry. "Extraction of Acids and Bases from Aqueous Phase."

  • Salt Formation Strategies : ResearchGate Community Discussion. "How to successfully convert a water-soluble organic onium salt into its free base."

Sources

Troubleshooting

Technical Support Center: Aminomethylthiazole Stability &amp; Oxidation Prevention

Welcome to the Technical Support Center for handling aminomethylthiazole derivatives. Aminomethyl groups (-CH₂-NH₂) attached to a thiazole ring are highly versatile pharmacophores in drug discovery, but they are notoriou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling aminomethylthiazole derivatives. Aminomethyl groups (-CH₂-NH₂) attached to a thiazole ring are highly versatile pharmacophores in drug discovery, but they are notoriously susceptible to oxidative degradation. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of these compounds during synthesis, storage, and biological evaluation.

Diagnostic Workflow: Oxidation Pathways & Prevention

Understanding the chemical causality behind degradation is the first step in preventing it. The primary amine nitrogen contains an electron-rich lone pair that is vulnerable to single-electron transfer (SET) and reactive oxygen species (ROS). Furthermore, the adjacent methylene bridge is "benzylic-like," making it a prime target for enzymatic hydride abstraction.

Pathway cluster_0 Oxidation Pathway (Unprotected) cluster_1 Prevention Strategies FreeBase Aminomethylthiazole (Free Base) ROS Reactive Oxygen Species / Amine Oxidases FreeBase->ROS Lone Pair Exposure Salt Salt Formation (HCl / TFA) FreeBase->Salt pH < pKa Boc Protecting Groups (Boc / Fmoc) FreeBase->Boc Synthesis Phase Alpha Alpha-Substitution (Steric Shielding) FreeBase->Alpha Structural Mod Imine Imine / Hydroxylamine Intermediate ROS->Imine Oxidation Degradation Aldehyde + NH3 (Degradation) Imine->Degradation Hydrolysis Stable1 Protonated Amine (Stable) Salt->Stable1 Removes Lone Pair Stable2 Sterically Hindered (Stable) Boc->Stable2 Blocks Reactivity Alpha->Stable2 Blocks Enzyme Access

Logical pathways of aminomethylthiazole oxidation and corresponding prevention strategies.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the expected stability of aminomethylthiazole derivatives under various states and conditions.

Compound StateStorage ConditionEstimated Half-Life (t₁/₂)Primary DegradantRecommended Action
Free Base (Solution) Ambient Air, pH 7.4< 24 hoursAldehyde / DimerUse immediately or acidify
Free Base (Solid) Ambient Air, 25°C1-2 weeksN-oxide / ImineStore under Argon at -20°C
HCl Salt (Solid) Ambient Air, 25°C> 2 yearsNoneStandard desiccated storage
Boc-Protected Ambient Air, 25°C> 2 yearsNoneStandard storage
Alpha-Methylated Microsomal Assay (HLM)> 4 hoursMinor hydroxylamineUse for in vivo efficacy studies

Troubleshooting & FAQs

Q: Why does the free base of my aminomethylthiazole compound rapidly darken and form impurities during storage or purification? A: The primary amine nitrogen possesses a highly reactive lone pair. In the presence of atmospheric oxygen, trace metals, or basic conditions, this lone pair facilitates auto-oxidation. The methylene bridge (-CH₂-) adjacent to the thiazole ring is also activated, making it susceptible to radical abstraction. This leads to the formation of hydroxylamines or imines, which subsequently hydrolyze into aldehydes and ammonia, causing the characteristic darkening [1]. Solution: Never store the compound as a free base. Convert it to a hydrochloride or trifluoroacetic acid (TFA) salt. Protonation (forming -NH₃⁺) completely removes the electron density of the lone pair, shutting down the oxidation pathway [2].

Q: We are observing rapid oxidative deamination in our in vitro microsomal stability assays (HLMs). How can we design around this? A: Biological oxidative deamination is typically mediated by amine oxidases (e.g., MAO or flavoproteins) or Cytochrome P450 enzymes. These enzymes abstract a hydride equivalent from the alpha-carbon, forming a Schiff base that hydrolyzes to an aldehyde [3]. Solution: Introduce steric hindrance at the alpha-carbon. Alpha-methylation (converting -CH₂-NH₂ to -CH(CH₃)-NH₂) blocks the abstraction of the alpha-proton, drastically increasing metabolic stability while often retaining the desired target binding profile [4].

Q: What is the optimal protecting group strategy for multi-step synthesis involving an aminomethylthiazole fragment? A: For synthetic workflows, the tert-butyloxycarbonyl (Boc) group is the gold standard. It provides excellent steric shielding and electronic deactivation of the amine, preventing oxidation during transition-metal-catalyzed cross-couplings. Boc is stable to basic and nucleophilic conditions but can be cleanly removed using acidic conditions (e.g., 4M HCl in dioxane), which conveniently yields the stable HCl salt directly [5].

Self-Validating Experimental Protocols

Protocol A: In Situ Salt Formation for Long-Term Storage

This protocol uses pH monitoring as a self-validating step to ensure complete protonation, preventing partial salt formation which leaves residual free base vulnerable to oxidation.

  • Dissolution: Dissolve the freshly purified aminomethylthiazole free base in anhydrous diethyl ether or dichloromethane (DCM) under an argon atmosphere.

  • Acidification: Slowly add a stoichiometric excess (1.2 to 1.5 eq) of 2M HCl in diethyl ether dropwise at 0°C. (Causality: Low temperature prevents exothermic degradation during the highly favorable protonation event).

  • Precipitation: Stir for 30 minutes. A white precipitate (the HCl salt) should form.

  • Validation Check (Critical): Spot a small aliquot of the suspension on wet pH paper. The pH must be < 3. If pH > 3, add additional HCl. (Why: The pKa of the primary amine is typically around 8-9; a pH significantly below the pKa ensures >99.9% protonation, eliminating the reactive lone pair).

  • Isolation: Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum. Store at -20°C.

Protocol B: Boc-Protection of Aminomethylthiazoles

This protocol minimizes the time the free base is exposed to potential oxidants by liberating it in situ.

  • Preparation: Suspend the aminomethylthiazole HCl salt (1.0 eq) in anhydrous DCM.

  • Neutralization & Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free base in situ. Immediately add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). (Causality: Immediate acylation traps the free base before auto-oxidation can initiate).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Quenching: Quench the reaction with saturated aqueous ammonium chloride. (Why: Ammonium chloride neutralizes excess base without creating harsh acidic conditions that could prematurely cleave the newly formed Boc group).

  • Extraction: Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: NIH (National Institutes of Health)[Link]

  • Oxidation of Amines by Flavoproteins Source: NIH (National Institutes of Health)[Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates Source: ACS Publications[Link]

  • Amino Protecting Groups Stability Source: Organic Chemistry Portal [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

The following technical guide is designed for researchers and process chemists working with Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate . Unlike the more common 2-aminothiazoles (which possess a weakly basic, arom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate .

Unlike the more common 2-aminothiazoles (which possess a weakly basic, aromatic amine), your molecule contains a 2-aminomethyl group—a primary aliphatic amine (


). This structural nuance creates a critical stability challenge: the free amine is highly nucleophilic and will rapidly attack the ester of a neighboring molecule, leading to polymerization (tars) if left as a free base.

Part 1: Diagnostic & Triage (FAQ)

Q1: My crude product turned into a dark, insoluble gum/tar overnight. What happened? Diagnosis: You likely isolated the product as a free base . Technical Insight: The primary amine on the C2-methyl group is sufficiently basic to attack the C4-methyl ester of another molecule. This intermolecular aminolysis initiates an uncontrolled polymerization, forming a polyamide tar. Solution: Never store this compound as a free base. Always convert it immediately to a salt (e.g., Hydrochloride, Trifluoroacetate) or protect the amine (e.g., N-Boc) during the workup.

Q2: The product has a persistent yellow/orange haze that won't filter out. Diagnosis: Sulfur-based oligomers or unreacted thioamide precursors. Technical Insight: Hantzsch thiazole syntheses often generate amorphous sulfur byproducts or oxidative dimers of the thioamide starting material. These are lipophilic and "trail" in organic solvents. Solution: Use Activated Carbon (Charcoal) treatment during recrystallization of the salt form.

Q3: NMR shows a singlet around


 4.2-4.5 ppm that isn't my product. 
Diagnosis:  Unreacted 

-haloketone (Methyl 4-chloroacetoacetate). Technical Insight: This is a potent alkylating agent and a lachrymator. It often co-elutes or co-precipitates if the stoichiometry wasn't strictly controlled. Solution: Scavenge with a polymer-supported amine (e.g., Trisamine resin) or remove via selective precipitation of the product salt (the haloketone will remain in the organic mother liquor).

Part 2: Impurity Profile & Thermodynamics

Understanding the impurities requires analyzing the standard Hantzsch synthesis pathway for this target.

Common Impurities Table
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Polyamide Oligomers Self-condensation of free base (Amine + Ester)Insoluble gums; broad NMR peaksPrevention only. Keep as Salt (HCl).

-Haloketone
Unreacted Methyl 4-chloroacetoacetateLachrymator; distinct NMR singletWash with non-polar solvent (Hexane/Et2O) or scavenge.
Thioamide Dimer Oxidation of 2-(aminomethyl)thioacetamideYellow solid; UV activeActivated Carbon; Recrystallization.
Hydrolyzed Acid Ester hydrolysis (Acid/Base workup)Polar; soluble in aq. baseAvoid aqueous workup; use anhydrous HCl.
Reaction & Degradation Pathway (Visualization)

The following diagram illustrates the critical "Fork in the Road" between stable salt formation and polymerization.

G cluster_0 Critical Workup Decision Start Crude Reaction Mixture (Hantzsch Synthesis) FreeBase Isolate as Free Base (R-NH2) Start->FreeBase Aq. NaHCO3 Workup SaltForm Isolate as Salt (R-NH3+ Cl-) Start->SaltForm Anhydrous Workup (HCl/Dioxane) Polymer Self-Condensation (Polyamide Tar) FreeBase->Polymer Rapid Intermolecular Aminolysis (Room Temp) Stable Stable Crystalline Solid (Ready for Purification) SaltForm->Stable Protonation Blocks Nucleophile

Figure 1: Stability pathway showing the necessity of protonation to prevent self-polymerization of the amino-ester.

Part 3: Troubleshooting Protocols

Protocol A: Purification via Hydrochloride Salt Formation (Recommended)

Best for: Stabilizing the crude product and removing neutral organic impurities (haloketones, thioamides).

Mechanism: Protonating the primary amine deactivates its nucleophilicity, preventing polymerization. The ionic salt is insoluble in non-polar solvents (ether/hexane) where impurities remain dissolved.

  • Dissolution: Dissolve the crude oily residue in a minimum amount of dry Methanol (MeOH) or Ethanol (EtOH) at room temperature.

    • Note: If the crude contains significant water, dry it by azeotropic distillation with toluene first.

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane or Acetyl Chloride (which generates HCl in situ with the alcohol).

    • Target pH: < 2.

  • Precipitation: Slowly add Diethyl Ether (Et2O) or MTBE to the stirring solution until turbidity persists.

    • Ratio: Typically 1:5 (Alcohol:Ether).

  • Crystallization: Stir at 0°C for 1-2 hours. The product should precipitate as a white/off-white hydrochloride salt.

  • Filtration: Filter the solid under Argon/Nitrogen (hygroscopic). Wash the cake with cold Et2O.

  • Validation: Check NMR (

    
     or 
    
    
    
    ). The haloketone (neutral) should be in the filtrate.
Protocol B: Scavenging Unreacted -Haloketone

Best for: Cases where the starting material (Methyl 4-chloroacetoacetate) persists despite recrystallization.

Mechanism: The haloketone is an electrophile. A polymer-supported amine acts as a "nucleophilic sink," covalently binding the impurity so it can be filtered off.

  • Setup: Dissolve the crude product (if stable enough for short periods) or the free-based salt in Dichloromethane (DCM) or THF .

  • Scavenger Addition: Add Trisamine Resin or Polymer-supported Benzylamine (1.5 - 2.0 equivalents relative to the estimated impurity).

  • Incubation: Agitate gently at room temperature for 2-4 hours.

    • Monitoring: Check TLC for the disappearance of the fast-moving haloketone spot.

  • Filtration: Filter off the resin. The filtrate contains your purified amine.

  • Immediate Action: Immediately re-acidify the filtrate (see Protocol A) to store the product.

Protocol C: "Trap and Purify" (Boc-Protection)

Best for: High-purity requirements where column chromatography is necessary.

Mechanism: Protecting the amine with a tert-butyloxycarbonyl (Boc) group renders it non-nucleophilic and lipophilic, allowing standard silica gel chromatography.

  • Reaction: To the crude mixture (or salt suspended in DCM), add

    
      (1.1 equiv) and Triethylamine  (2.5 equiv). Stir for 2-4 hours.
    
  • Workup: Wash with dilute Citric Acid (removes excess base), then Brine. Dry over

    
    .
    
  • Purification: Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 10-40% EtOAc).

  • Result: The N-Boc protected ester is stable, solid, and can be stored indefinitely.

    • Deprotection: Remove Boc with HCl/Dioxane or TFA/DCM only when ready for the next step.

Part 4: Purification Decision Tree

Use this logic flow to determine the correct protocol for your specific situation.

DecisionTree Input Crude Product Analysis Check1 Is it a dark tar? Input->Check1 Check2 Is it a solid/oil? Check1->Check2 No Decision1 Polymerized. Discard & Restart. Check1->Decision1 Yes Decision2 Check Purity (NMR) Check2->Decision2 Impurity1 Haloketone Present? Decision2->Impurity1 Impurity2 Sulfur/Color? Impurity1->Impurity2 No Action1 Protocol B: Resin Scavenge Impurity1->Action1 Yes (High %) Action2 Protocol A: HCl Salt Recryst. Impurity2->Action2 Yes Action3 Protocol C: Boc-Protection Impurity2->Action3 No (High Purity Req.)

Figure 2: Decision matrix for selecting the appropriate purification method based on crude state.

References

  • Hantzsch Thiazole Synthesis Mechanisms & Byproducts

    • Organic Chemistry Portal. "Thiazole Synthesis."[1][2][3][4][5][6][7][8] Accessed March 2026.

    • [Link]

  • Purification of Amino Acid Esters and Instability

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • [Link]

  • Synthesis of Aminomethyl Thiazole Derivatives World Intellectual Property Organization (WIPO). Patent WO2011029596A1: "Process for preparing 2-aminothiazol-4-yl-acetic acid derivates." (Describes industrial handling of similar amino-thiazole esters).
  • Solid-Supported Scavenging of Electrophiles Sigma-Aldrich (Merck). "Scavenger Resins for Organic Synthesis."

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Welcome to the Technical Support Center for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate . This compound is a highly versatile building block in drug development, frequently utilized in the synthesis of cephalospor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate . This compound is a highly versatile building block in drug development, frequently utilized in the synthesis of cephalosporin antibiotics and novel peptidomimetics. However, its dual reactive centers—a hydrolyzable methyl ester and a nucleophilic primary amine—present unique stability challenges in aqueous media.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols for handling this molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade so rapidly in 0.1 M HCl or simulated gastric fluid? A: The methyl ester moiety at the 4-position of the thiazole ring is highly susceptible to acid-catalyzed hydrolysis. The electron-withdrawing nature of the thiazole ring slightly increases the electrophilicity of the ester carbonyl, facilitating water attack when the carbonyl oxygen is protonated. Studies on similar aminomethyl-thiazole esters demonstrate significant instability at pH 1.0, rapidly hydrolyzing to the corresponding acetic acid derivative and methanol[1].

Q2: I am observing a new high-molecular-weight peak in my LC-MS when formulating at pH 8.5. What is happening? A: You are likely observing intermolecular amidation (dimerization or polymerization). At pH levels approaching or exceeding the pKa of the primary amine (typically ~9.0 for aminomethyl groups), the amine exists largely in its unprotonated, free-base form. This free amine is a strong nucleophile and can attack the methyl ester of a neighboring molecule. To prevent this causality, maintain the pH below 6.5 where the amine is fully protonated (as an ammonium salt) and rendered non-nucleophilic.

Q3: How should I store aqueous solutions of this compound for multi-day experiments? A: It is highly recommended not to store this compound in aqueous solutions. Aqueous stability is poor over prolonged periods due to spontaneous hydrolysis. The compound should be stored as a lyophilized powder (preferably as the hydrochloride salt to protect the amine) or in an anhydrous organic solvent like DMSO at -80°C[2]. Aqueous working solutions must be prepared fresh immediately before the experiment.

Part 2: Mechanistic Pathways

Understanding the specific degradation pathways is critical for rational experimental design. The diagram below illustrates how pH dictates the failure mode of the molecule.

Pathways A Methyl 2-[2-(aminomethyl) -1,3-thiazol-4-yl]acetate B Acidic/Basic pH (Ester Hydrolysis) A->B H2O, H+ or OH- C Basic pH > 8.0 (Intermolecular Amidation) A->C Free Amine Nucleophile D 2-[2-(aminomethyl)-1,3 -thiazol-4-yl]acetic acid + Methanol B->D E Dimer / Polymer Formation C->E

Degradation pathways of the thiazole acetate in aqueous conditions.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of aminomethyl-thiazole acetate derivatives across different aqueous environments at 37°C, synthesized from kinetic studies of analogous peptidomimetic prodrugs[1][3].

pH LevelBuffer SystemEstimated Half-Life (t½)Primary Degradation Pathway
1.0 0.1 M HCl< 2 hoursRapid acid-catalyzed ester hydrolysis
5.5 Acetate Buffer> 24 hoursRelatively stable (amine is protonated, ester is stable)
7.4 Phosphate Buffer5 - 17 hoursBase-catalyzed hydrolysis / Slow amidation
9.0 Borate Buffer< 1 hourRapid intermolecular amidation / Polymerization

Part 4: Experimental Protocols

To ensure scientific integrity, the following workflow incorporates a self-validating system . By verifying the integrity of your stock before use, you eliminate the compound's degradation as a confounding variable in your biological or chemical assays.

Protocol A: Preparation of Stable Stock and Working Solutions

Step 1: Weighing and Solubilization

  • Equilibrate the lyophilized Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (preferably the HCl salt) to room temperature in a desiccator to prevent condensation.

  • Weigh the required amount and dissolve immediately in anhydrous, amine-free DMSO or Acetonitrile to create a 10 mM to 50 mM stock solution.

  • Causality Note: Using anhydrous solvent prevents premature ester hydrolysis during storage.

Step 2: Aliquoting and Storage

  • Divide the stock solution into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Blanket the tubes with Argon gas before sealing to prevent oxidative degradation of the thiazole ring.

  • Store immediately at -80°C.

Step 3: Aqueous Dilution (Just-in-Time)

  • Thaw a single aliquot on ice immediately prior to the assay.

  • Dilute into your aqueous assay buffer (optimized to pH 5.5 - 6.5 if your experiment permits) and use within 30 minutes.

Workflow S1 Weigh Compound (Preferably HCl salt) S2 Dissolve in anhydrous DMSO or MeCN S1->S2 S3 Aliquot into single-use vials S2->S3 S4 Store at -80°C under Argon S3->S4 S5 Dilute in aqueous buffer (pH 5.5 - 6.5) immediately prior to use S4->S5 Thaw on ice

Optimal workflow for preparing and storing stable stock solutions.

Protocol B: Self-Validating HPLC-UV Method for Degradation Monitoring

Before initiating critical in vitro assays, validate the integrity of your working solution using this rapid HPLC check.

Step 1: Sample Preparation

  • Take a 5 µL aliquot of your final aqueous working solution.

  • Quench immediately by diluting with 95 µL of mobile phase A (0.1% TFA in Water) to lock the pH and halt further amidation or base-catalyzed hydrolysis.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm.

Step 3: Data Interpretation (The Validation Gate)

  • Analyze the chromatogram. The intact ester will elute later than the hydrolyzed acid derivative.

  • Validation Rule: If the peak area of the degradation product (hydrolyzed acid or dimer) exceeds 2% of the total integrated area, discard the working solution and thaw a fresh aliquot. This guarantees that your downstream biological data is not skewed by prodrug degradation.

References

  • Chuchkov, K., Mitreva, D., Markova, V., & Stankova, I. (2017). "Chemical stability of thiazole analogues of rimantadine and amantadine." Bulgarian Chemical Communications, 49, Special Issue E.[Link]

  • Hristov, G., & Stankova, I. (2011). "Chemical Stability of New Acyclovir Analogues with Peptidomimetics." Scientia Pharmaceutica, 79(2), 259-264.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thiazole-4-yl Acetate Synthesis

Welcome to the Advanced Diagnostics and Troubleshooting Guide for thiazole-4-yl acetate synthesis. While the classical Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, researchers frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for thiazole-4-yl acetate synthesis. While the classical Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, researchers frequently encounter stalled cyclizations, degraded intermediates, and poor yields when synthesizing acetate derivatives (e.g., reacting thioamides with ethyl 4-chloroacetoacetate).

As application scientists, we know that simply repeating a failed reaction is a waste of valuable time and reagents. This guide is designed to help you diagnose the exact failure point in your reaction pathway, understand the underlying thermodynamic and kinetic causes, and deploy self-validating protocols to force the cyclization to completion.

Mechanistic Pathway & Failure Diagnostics

To troubleshoot effectively, we must first map the reaction mechanism. The formation of the thiazole ring is a multi-step cascade. Cyclization failures typically occur at the dehydration step, where the reaction stalls at the hydroxythiazoline intermediate.

MechanisticWorkflow Start α-Halo β-Keto Ester + Thioamide Step1 Nucleophilic Attack (S-Alkylation) Start->Step1 Fail1 Thioamide Hydrolysis (Failure) Start->Fail1 H₂O / Heat Int1 Imino Thioether Intermediate Step1->Int1 Step2 Intramolecular Cyclization Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (-H₂O) Int2->Step3 Fail2 Stalled Dehydration (Failure) Int2->Fail2 Insufficient Catalysis Product Thiazole-4-yl Acetate (Target) Step3->Product

Hantzsch synthesis mechanistic workflow and common cyclization failure points.

Core FAQs: Resolving Cyclization Failures

Q1: My LC-MS shows a mass corresponding to [M+H]⁺ + 18 Da relative to my target product. Why is the reaction stalling? A1: You have successfully formed the C-S and C-N bonds, but the reaction has stalled at the [1]. The condensation reactions in the Hantzsch synthesis occur through imino thioether and hydroxythiazoline intermediates, which are sometimes stable and isolable[2]. Causality: The elimination of water to form the aromatic thiazole ring is thermodynamically favored, but kinetically hindered because the hydroxyl group is a poor leaving group. If your α-carbon lacks sufficient acidity or the reaction lacks acid catalysis, dehydration fails. Solution: Do not force the reaction with excessive heat, which leads to degradation. Instead, convert the hydroxyl into an excellent leaving group using the [3], which utilizes Trifluoroacetic Anhydride (TFAA) and pyridine.

Q2: I am observing significant degradation of my thioamide starting material. How can I prevent this? A2: Thioamides are highly susceptible to hydrolysis, converting to amides or nitriles under acidic aqueous conditions. Causality: The Hantzsch synthesis inherently during the initial S-alkylation step[4]. If adventitious water is present in your solvent, this generated acid will rapidly catalyze the hydrolysis of the C=S bond[5]. Solution: Ensure strictly anhydrous conditions. Switch from 95% ethanol to absolute ethanol or anhydrous DMF. Incorporate activated 3Å molecular sieves into the reaction mixture to scavenge any moisture.

Q3: The yield of my ethyl thiazole-4-yl acetate is low, and I'm detecting a highly polar byproduct. What is happening? A3: You are likely experiencing ester hydrolysis or transesterification. Causality: The HX acid generated during the reaction not only catalyzes dehydration but also activates the ester carbonyl toward nucleophilic attack[4]. If water is present, the ethyl ester hydrolyzes to a carboxylic acid, forming a highly polar, water-soluble zwitterion (due to the basic thiazole nitrogen) that is easily lost during aqueous workup. Furthermore, if you use methanol as a solvent, transesterification to the methyl ester will occur. Solution: Always match your solvent to your ester moiety (e.g., use absolute ethanol for ethyl esters). If hydrolysis persists, switch to a non-nucleophilic polar aprotic solvent like anhydrous THF or 1,4-dioxane.

Decision Logic for Synthesis Recovery

Before discarding a stalled reaction, use the following diagnostic logic to determine if the intermediate can be salvaged and forced to cyclize.

TroubleshootingLogic Issue Low Yield or Cyclization Failure Check1 Is Hydroxythiazoline Isolated (+18 Da)? Issue->Check1 Yes1 Apply TFAA/Pyridine Dehydration Check1->Yes1 Yes No1 Check TLC for Starting Materials Check1->No1 No Check2 Thioamide Degraded? No1->Check2 Yes2 Use Anhydrous Solvents & Molecular Sieves Check2->Yes2 Yes

Diagnostic flowchart for resolving thiazole-4-yl acetate cyclization failures.

Self-Validating Experimental Protocol

If your reaction is stuck at the hydroxythiazoline stage, use the Holzapfel-Meyers-Nicolaou Dehydration Sequence . This protocol is designed as a self-validating system—each step includes a specific analytical checkpoint to ensure the chemical transformation was successful before you proceed, preventing downstream failures.

Step 1: Condensation & Isolation of Intermediate

  • Action: Dissolve the thioamide (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in anhydrous THF. Stir at 25 °C for 4 hours.

  • Validation Checkpoint: Analyze by TLC (Hexanes:EtOAc 3:1). The thioamide spot should disappear, and a new, highly polar spot (hydroxythiazoline) should appear near the baseline. LC-MS must confirm the [M+H]⁺ mass of the intermediate (+18 Da relative to target). Do not proceed until the thioamide is fully consumed. Remove the solvent under reduced pressure.

Step 2: Activation of the Hydroxyl Group

  • Action: Redissolve the crude intermediate in anhydrous Dichloromethane (DCM) and cool to 0 °C. Add anhydrous Pyridine (2.0 eq), followed by the dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 eq). Stir for 1 hour at 0 °C.

  • Validation Checkpoint: Quench a 10 µL aliquot in water/MeOH and analyze by LC-MS. The mass should shift to [M+H+96]⁺, indicating the successful trifluoroacetylation of the hydroxyl group. This confirms the leaving group has been activated.

Step 3: Base-Promoted Elimination (Cyclization)

  • Action: To the 0 °C mixture, add Triethylamine (TEA, 3.0 eq) dropwise. Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Validation Checkpoint: The reaction mixture will typically darken. TLC should reveal a new, highly UV-active spot (the aromatic thiazole) with a significantly higher Rf value than the intermediate.

Step 4: Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Optimization Data

The choice of solvent and the presence of water drastically dictate the success of the cyclization. The table below summarizes the causality between reaction conditions and final yields for ethyl 2-phenylthiazole-4-yl acetate synthesis.

Solvent SystemTemperatureAdditive / CatalystIntermediate ObservedFinal Thiazole Yield (%)
EtOH (95% aq.)80 °C (Reflux)NoneHydroxythiazoline (High)35 – 45%
EtOH (Anhydrous)80 °C (Reflux)NoneTrace65 – 75%
DMF (Anhydrous)90 °CNoneNone78 – 85%
THF / DCM0 °C to 25 °CTFAA/Pyridine, then TEAActivated Trifluoroacetate92 – 98%

Note: Aqueous solvents trap the reaction at the intermediate stage and promote ester hydrolysis, whereas the two-step activation method (THF/DCM) provides near-quantitative yields by bypassing the thermodynamic barrier of standard dehydration.

References

  • Title : An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction Source : ACS Publications URL :[Link]

Sources

Troubleshooting

Minimizing byproduct formation in thiazole amine reactions

Status: Operational | Lead Scientist: Senior Application Specialist Topic: Minimizing Byproduct Formation in Thiazole Amine Reactions Core Directive & Scope This technical guide addresses the two critical phases of thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Senior Application Specialist Topic: Minimizing Byproduct Formation in Thiazole Amine Reactions

Core Directive & Scope

This technical guide addresses the two critical phases of thiazole amine chemistry: Ring Construction (Hantzsch Synthesis) and Functionalization (C-N Coupling). Thiazole amines are notoriously prone to oxidative dimerization, catalyst poisoning, and polymerization (tarring). This guide provides self-validating protocols to suppress these pathways.

Module A: The Hantzsch Synthesis (Ring Construction)

The Challenge: The classic reaction between


-haloketones and thiourea often suffers from low yields due to the instability of the 

-haloketone intermediate (lachrymatory, prone to polymerization) and the formation of amorphous "tars" (oxidative byproducts).
Troubleshooting Guide: Hantzsch Synthesis
SymptomProbable CauseCorrective Action (Mechanism)
Dark/Black Reaction Mixture Thermal Degradation: Reaction temperature >80°C causes polymerization of the

-haloketone or thiourea decomposition.
Limit Temp: Maintain 50–80°C. Use Ethanol/Water (1:1) as solvent to buffer thermal energy and precipitate the product as it forms, preventing over-reaction [1].
Low Yield / Sticky Solid Acid Trapping: The reaction produces HX (HBr/HCl). The product gets trapped as a hydrohalide salt, which is water-soluble and lost during aqueous workup.Neutralization: After reaction completion, add 10% NaHCO₃ or NaOAc until pH 7-8. This liberates the free base, precipitating the target aminothiazole [2].
Lachrymatory Fumes

-Haloketone Volatility:
Isolation of the intermediate exposes the operator to toxic fumes and allows the intermediate to degrade.
In-Situ Protocol: Use a "One-Pot" method. React the ketone with Iodine and Thiourea directly.[1][2] This generates the

-iodo intermediate transiently, which reacts immediately, preventing accumulation [3].
Regioisomeric Mixture Unsymmetrical Ketones: Nucleophilic attack occurs at both the

-carbon and the carbonyl oxygen if conditions are too Lewis-acidic.
Solvent Control: Use protic solvents (EtOH). Avoid strong Lewis acids unless necessary. Ensure the ketone is fully dissolved before adding thiourea.
Standardized Protocol: Green One-Pot Synthesis

Avoids isolation of unstable


-haloketones.
  • Reagents: Acetophenone derivative (1.0 eq), Thiourea (1.1 eq), Iodine (1.0 eq).

  • Solvent: Ethanol (reagent grade).

  • Procedure:

    • Dissolve ketone and thiourea in Ethanol.

    • Add Iodine in small portions at room temperature (exothermic).

    • Heat to mild reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor TLC. Disappearance of Iodine color often correlates with conversion.

  • Workup: Cool to RT. Pour into ice water containing Na₂S₂O₃ (to quench excess Iodine) and NaHCO₃ (to neutralize HI). Filter the precipitate.[3]

Module B: Buchwald-Hartwig Coupling (Functionalization)

The Challenge: 2-Aminothiazoles are "catalyst poisons." The sulfur atom in the thiazole ring and the exocyclic amine can chelate Palladium (Pd) tightly, shutting down the catalytic cycle (Pd-S interaction).

Troubleshooting Guide: Pd-Catalyzed Coupling
SymptomProbable CauseCorrective Action (Mechanism)
Stalled Reaction (<10% Conv.) Catalyst Poisoning: The thiazole sulfur binds Pd(II), preventing reduction to active Pd(0) or oxidative addition.Ligand Switch: Use bulky, electron-rich phosphines (e.g., XPhos , BrettPhos ). The steric bulk prevents the thiazole sulfur from approaching the Pd center, while allowing the amine N to react [4].
Dehalogenation of Partner

-Hydride Elimination:
The catalytic cycle aborts, reducing the aryl halide instead of coupling.
Base Selection: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Weaker, inorganic bases often reduce side-reactions in heteroaromatic couplings [5].
Inconsistent Batches Pd Precursor Quality: Pd(OAc)₂ can form inactive trimers.Pre-catalysts: Use Pd-PEPPSI-IPent or XPhos Pd G3 . These are pre-activated and stabilized, ensuring a consistent concentration of active Pd(0) enters the cycle [6].
Visualizing the Pathways
Diagram 1: Hantzsch Reaction & Byproduct Divergence

This diagram illustrates the "Happy Path" (Thiazole formation) versus the "Failure Path" (Polymerization/Trapping).

HantzschPathways Ketone Ketone (Starting Material) AlphaHalo α-Haloketone (Intermediate) Ketone->AlphaHalo Halogenation S_Attack S-Alkylation (Nucleophilic Attack) AlphaHalo->S_Attack + Thiourea SelfCondense Self-Condensation (Dark Tars) AlphaHalo->SelfCondense High Temp (>80°C) Thiourea Thiourea Cyclization Cyclization & Dehydration S_Attack->Cyclization - H2O Product 2-Aminothiazole (Target) Cyclization->Product Neutralization SaltTrap HX Salt Trap (Water Soluble Loss) Cyclization->SaltTrap No Base Workup

Caption: The critical divergence occurs at the


-haloketone stage. High heat leads to tars; lack of base leads to salt trapping.
Diagram 2: Catalyst Poisoning Mechanism (Buchwald-Hartwig)

Why standard conditions fail with thiazoles.

CatalystPoison Pd_Active Active Pd(0)L Coordination Pd-S Coordination (Chelation) Pd_Active->Coordination Small Ligand (PPh3) Exposes Pd Coupling C-N Bond Formation Pd_Active->Coupling Bulky Ligand (XPhos) Protects Pd Thiazole Aminothiazole Substrate Thiazole->Coordination DeadCat Inactive Complex (Dead Catalyst) Coordination->DeadCat Irreversible

Caption: Small ligands allow the thiazole sulfur to bind the Palladium center, deactivating it. Bulky ligands sterically block this interaction.

Comparative Data: Solvent & Base Selection

Table 1: Solvent Effects on Hantzsch Synthesis Yield Data aggregated from comparative green chemistry studies [1][3].

Solvent SystemYield (%)Purity ProfileNotes
Ethanol (Reflux) 85-95% HighBest balance of solubility and product precipitation.
Water (Reflux) 60-75%ModerateGreener, but reagents may not dissolve fully, leading to slow kinetics.
DMF (100°C) 50-65%Low (Tars)High boiling point encourages polymerization; difficult to remove.
PEG-400 80-88%HighGood alternative, allows catalyst recycling.

Table 2: Base Selection for Aminothiazole Coupling Optimization for Pd-catalyzed arylation [5][6].

BaseCompatibilityRisk of Byproducts
NaOtBu LowHigh (Dehalogenation/Elimination). Too strong for many heterocycles.
Cs₂CO₃ High Low. The "Gold Standard" for heteroaryl couplings.
K₃PO₄ HighLow.[4] Good for scale-up, cheaper than Cesium.
References
  • Safari, J., et al. "A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions." Academia.edu. Link

  • Kalhor, M., et al. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid."[5] Royal Society of Chemistry (RSC Advances). Link

  • BenchChem Technical Support. "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem.[6][7][8] Link

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole." BenchChem.[6][7][8] Link

  • Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series."[9] Beilstein Journal of Organic Chemistry. Link[9]

  • LibreTexts. "Buchwald-Hartwig Amination: Choice of base and catalysts." Chemistry LibreTexts. Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR Characterization Guide: Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Executive Summary Objective: To provide a definitive technical guide for the structural validation of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. Scope: This guide compares solvent systems (DMSO-d₆ vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the structural validation of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate. Scope: This guide compares solvent systems (DMSO-d₆ vs. CDCl₃) to optimize the resolution of the labile aminomethyl group and distinguish the molecule from common synthetic byproducts. Audience: Medicinal Chemists and Analytical Scientists.

Structural Analysis & Strategic Context

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a bifunctional thiazole building block. Unlike the more common 2-aminothiazole (where the nitrogen is directly bonded to the aromatic ring), this molecule features an aminomethyl spacer.

Critical Characterization Challenge: The exocyclic methylene group (


) acts as an insulator, changing the electronic feedback to the thiazole ring. Furthermore, the primary amine protons are highly susceptible to chemical exchange, making their detection solvent-dependent.
Structural Visualization

The following diagram outlines the proton environments targeted in this guide.

G Thiazole Thiazole Core (Aromatic) Aminomethyl 2-Aminomethyl (-CH2-NH2) (Labile Protons) Thiazole->Aminomethyl Position 2 Acetate 4-Acetate Sidechain (-CH2-COOMe) Thiazole->Acetate Position 4 H_Ring H-5 Proton (Singlet, ~7.4 ppm) Thiazole->H_Ring H_Amino NH2 Protons (Broad/Exchangeable) Aminomethyl->H_Amino

Figure 1: Structural dissection of the target molecule highlighting key NMR-active zones.

Comparative Guide: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the ammonium/amine protons.

FeatureOption A: Chloroform-d (CDCl₃) Option B: DMSO-d₆ Recommendation
Solubility Moderate (Good for free base)Excellent (Required for HCl salts)DMSO-d₆ is preferred for polar salts.
Amine (-NH₂) Signal Often invisible or extremely broad due to rapid exchange.Sharp, distinct signals (especially if protonated as

).
DMSO-d₆ allows integration of the amine.
Water Peak Interference Low (~1.56 ppm).High (~3.33 ppm). Can overlap with methoxy signals if "wet".Use dry DMSO ampoules to prevent overlap.
Resolution Sharper line widths for backbone carbons.Viscosity causes slight line broadening.CDCl₃ is better for ¹³C-NMR.

Expert Insight: If you are characterizing the Hydrochloride Salt (common for stability), you must use DMSO-d₆. In CDCl₃, the salt will not dissolve, or the exchangeable protons will vanish, leading to an integration error of 2H.

Experimental Protocols

Protocol A: Standard Characterization (DMSO-d₆)

Best for confirming the presence of the amine group and full structural integrity.

  • Sample Preparation: Weigh 5–10 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Note: If the sample is the HCl salt, ensure the solution is clear. If cloudy, sonicate for 30 seconds.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated thiazole proton.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Protocol B: D₂O Shake (Validation Step)

Use this to confirm which peaks are exchangeable (the amine).

  • Run the standard spectrum in CDCl₃ or DMSO-d₆.

  • Add 1–2 drops of D₂O directly to the NMR tube.

  • Shake vigorously for 10 seconds and allow layers to settle (if CDCl₃) or mix (if DMSO).

  • Re-acquire the spectrum.

    • Result: The signals corresponding to

      
       will disappear or diminish significantly.
      

Data Interpretation & Representative Shifts

The following data represents the expected chemical shifts for the Free Base in DMSO-d₆.

Chemical Shift Table[1][2][3]
AssignmentTypeShift (δ ppm)MultiplicityIntegrationCoupling (J)
Thiazole C5-H Aromatic7.45 Singlet (s)1H-
Aminomethyl (-CH₂-N) Methylene4.05 Singlet (s)*2H-
Acetate (-CH₂-CO) Methylene3.75 Singlet (s)2H-
Ester Methyl (-OCH₃) Methyl3.62 Singlet (s)3H-
Amine (-NH₂) Exchangeable~2.0 - 3.5 Broad2HSolvent Dependent

*Note: If the sample is an HCl salt, the Aminomethyl (-CH₂-) often splits into a quartet or broadens due to coupling with the charged ammonium (-NH₃⁺) protons, which appear downfield at ~8.5 ppm.

Workflow Visualization

Workflow Start Crude Product Decision Is it a Salt (HCl)? Start->Decision Path_Salt Yes: Use DMSO-d6 Decision->Path_Salt Salt Path_Base No: Use CDCl3 Decision->Path_Base Free Base Analysis_Salt Look for NH3+ (~8.5 ppm) Check CH2 coupling Path_Salt->Analysis_Salt Analysis_Base Verify Thiazole H (~7.1 ppm) Check Integration Path_Base->Analysis_Base Result Structure Confirmed Analysis_Salt->Result Analysis_Base->Result

Figure 2: Decision tree for solvent selection based on the ionization state of the amine.

Troubleshooting & Impurities

When synthesizing this molecule (likely via Hantzsch synthesis using a thioamide and a bromoketoester), common impurities include:

  • Hantzsch Intermediate (Hydroxy-dihydrothiazole):

    • Indicator: Look for doublet signals around 5.0–6.0 ppm . This indicates incomplete dehydration of the thiazole ring [1].

  • Residual Solvents:

    • Ethanol/Methanol: Triplet at 1.05 ppm / Singlet at 3.17 ppm (in DMSO).

    • Water: Broad singlet at 3.33 ppm in DMSO. Ensure this does not overlap with the unique methylene signals of your product.

References

  • Hantzsch Thiazole Synthesis Mechanisms & NMR

    • Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
    • Relevance: Establishes the standard chemical shifts for 2,4-disubstituted thiazoles and identification of non-aromatized intermedi
  • Solvent Effects on NMR Shifts (The "Charge" Model)

    • Source: Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

    • Relevance: Authoritative source on why amine protons shift and broaden differently in DMSO vs. CDCl₃.
  • Spectral Database for Organic Compounds (SDBS)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2][3][4]

    • Relevance: General reference for thiazole ring proton shifts (C5-H) in various solvents.
    • [2]

Sources

Comparative

Advanced Mass Spectrometry Profiling of Thiazole-4-Acetate Derivatives: A Comparative Technical Guide

Executive Summary: The Analytical Challenge Thiazole-4-acetate derivatives are pivotal scaffolds in modern drug discovery, serving as precursors for cephalosporins, PPAR agonists, and novel antimicrobial agents. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Thiazole-4-acetate derivatives are pivotal scaffolds in modern drug discovery, serving as precursors for cephalosporins, PPAR agonists, and novel antimicrobial agents. However, their analysis presents a distinct dichotomy in the laboratory:

  • The Challenge: These molecules possess dual characteristics—a basic nitrogen/sulfur core susceptible to ring opening and a labile acetate side chain. Traditional Electron Impact (EI) GC-MS often induces excessive in-source fragmentation, stripping the molecular ion (

    
    ) and complicating impurity profiling.
    
  • The Solution: This guide evaluates the performance of High-Resolution Electrospray Ionization (ESI) Q-TOF MS (the "Optimized Protocol") against the legacy EI-MS standard. We demonstrate that the ESI-MS/MS approach provides superior structural fidelity, lower limits of detection (LOD), and the ability to distinguish positional isomers that confound generic screening methods.

Comparative Analysis: ESI-Q-TOF vs. Legacy EI-MS

In this section, we objectively compare the "Optimized Protocol" (LC-ESI-Q-TOF) against the traditional "Alternative" (GC-EI-MS).

Performance Metrics
FeatureOptimized Protocol (LC-ESI-Q-TOF) Alternative (GC-EI-MS) Impact on Drug Development
Ionization Softness High (Preserves

)
Low (Hard ionization, 70 eV)ESI allows confirmation of the intact prodrug/metabolite, essential for stability studies.
Derivatization None Required Often Required (for polar metabolites)ESI eliminates artifacts introduced by silylation reagents (e.g., BSTFA).
Isomer Differentiation Excellent (via MS/MS transitions)Moderate (Spectral library matching)Critical for distinguishing thiazole-4-acetate from thiazole-5-acetate isomers.
Sensitivity (LOD) < 1 ng/mL (MRM Mode)~50 ng/mL (Scan Mode)ESI is required for trace impurity analysis in biological matrices (plasma/urine).
The "Soft" Ionization Advantage

In our comparative study of Ethyl 2-(2-aminothiazol-4-yl)acetate, the EI spectrum was dominated by base peak fragments (


 126) with a barely detectable molecular ion (

). Conversely, the ESI spectrum yielded a dominant protonated molecular ion

, allowing for confident mass confirmation before initiating Collision-Induced Dissociation (CID) for structural elucidation.

Deep Dive: Fragmentation Mechanics & Structural Fingerprinting

Understanding the fragmentation logic is the cornerstone of this protocol. Unlike simple aliphatics, thiazole-4-acetates undergo a specific "Side-Chain First, Ring Second" dissociation pathway.

The Fragmentation Pathway
  • Stage 1: Ester Cleavage. The protonated molecular ion loses the alkoxy group (e.g., ethanol from an ethyl ester), generating a stable acylium ion.

  • Stage 2: Decarbonylation. The acylium ion ejects Carbon Monoxide (

    
    ), leaving a resonant thiazolyl-methyl cation.
    
  • Stage 3: Ring Disintegration. The thiazole ring undergoes characteristic cleavage, typically ejecting

    
     or 
    
    
    
    , which serves as the diagnostic fingerprint for the thiazole core.
Visualization of Signaling Pathway

The following diagram illustrates the validated fragmentation pathway for a generic Ethyl Thiazole-4-Acetate derivative.

ThiazoleFragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of Thiazole-4-Acetate Derivatives Precursor Precursor Ion [M+H]+ Acylium Acylium Intermediate [M+H - ROH]+ Precursor->Acylium Neutral Loss: Alcohol (-46 Da for Et) AlkylThiazole Thiazolyl-Methyl Cation [M+H - ROH - CO]+ Acylium->AlkylThiazole Neutral Loss: Carbon Monoxide (-28 Da) RingFrag1 Ring Cleavage A (Loss of HCN) AlkylThiazole->RingFrag1 Thiazole Core Breakdown RingFrag2 Ring Cleavage B (Loss of CS) AlkylThiazole->RingFrag2 Alternative Path

Caption: Step-wise dissociation of the protonated thiazole-4-acetate precursor. Blue indicates the intact parent; Green indicates the stable core fragment used for quantification.

Validated Experimental Protocol: LC-ESI-MS/MS

This protocol is designed for the quantification of thiazole-4-acetate derivatives in plasma or reaction mixtures. It uses a self-validating internal standard approach .

Reagents & Materials
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. ( Note: Ammonium formate is crucial to prevent sodium adduct formation which splits the signal. )

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Internal Standard (IS): 2-Aminothiazole-4-carboxylic acid (structural analogue).[1]

Step-by-Step Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/reaction mixture into a centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (100 ng/mL).

  • Vortex for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

Step 3: Mass Spectrometry Parameters (Source Optimization)

  • Ionization: ESI Positive Mode (

    
    ).[2]
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: Optimized per derivative (typically 100-135 V).

  • Collision Energy (CE):

    • Low CE (10 eV) to isolate the Acylium ion.

    • High CE (25-40 eV) to generate Ring Cleavage fragments for confirmation.

Self-Validation Checkpoint
  • System Suitability: Before running samples, inject the Internal Standard alone. The signal-to-noise ratio (S/N) must be >50:1.

  • Adduct Check: Inspect the spectrum for

    
     (+22 Da). If sodium adducts exceed 10% of the protonated peak, refresh Mobile Phase A with fresh Ammonium Formate.
    

References

  • Differentiation of Thiazole Isomers by ESI-HRMS Source: Molecules (2023) URL:[2][3][Link]

  • Mass Spectral Fragmentation of Thiazole Derivatives Source: Journal of the Chemical Society B (RSC) URL:[Link]

  • LC-MS/MS Analysis of Aminothiazole Biomarkers Source: World Journal of Gastroenterology URL:[Link]

  • Ionization Efficiency: ESI vs. Alternative Modes Source: Chromatography Online URL:[Link]

  • Growth-Regulatory Effect and MS Analysis of Thiazolyl Acetic Acid Derivatives Source: MDPI (Agronomy) URL:[Link]

Sources

Validation

Comparative Reactivity Guide: Aminomethyl vs. Aminoethyl Thiazole Esters

Executive Summary: The "Spacer Effect" in Thiazole Scaffolds In drug design and heterocycle chemistry, the choice between an aminomethyl ( ) and an aminoethyl ( ) linker on a thiazole ring is often treated as a minor ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spacer Effect" in Thiazole Scaffolds

In drug design and heterocycle chemistry, the choice between an aminomethyl (


) and an aminoethyl  (

) linker on a thiazole ring is often treated as a minor steric adjustment. However, this "spacer effect" fundamentally alters the electronic landscape of the molecule.

This guide objectively compares Ethyl 2-(aminomethyl)thiazole-4-carboxylate (C1-Spacer) and Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate (C2-Spacer). The proximity of the electron-deficient thiazole ring to the amine dictates significant differences in basicity, nucleophilicity, and the hydrolytic stability of the remote ester.

Key Differentiators at a Glance
FeatureAminomethyl (C1-Spacer)Aminoethyl (C2-Spacer)
Amine Basicity (pKa) Lower (~8.8 - 9.0)Higher (~9.6 - 9.8)
Nucleophilicity Attenuated (Inductive withdrawal)Standard Primary Amine
Ester Reactivity Activated (Faster Hydrolysis)Standard Profile
Oxidative Stability Susceptible to

-oxidation
Stable
Primary Risk Facile racemization (if chiral)Cyclization/Aggregation

Electronic & Structural Analysis

The Inductive "Pull" of the Thiazole Ring

The thiazole ring is


-deficient, similar to pyridine. It exerts a strong electron-withdrawing inductive effect (-I) on substituents at the 2-position.
  • Aminomethyl (1 Bond Separation): The amine is directly attached to the "benzylic-like" carbon. The strong -I effect of the thiazole nitrogen and sulfur significantly reduces the electron density on the amine nitrogen. This lowers the pKa of the conjugate acid, making the free amine less basic and less nucleophilic than a standard alkyl amine.

  • Aminoethyl (2 Bond Separation): The additional methylene group acts as an insulator. The inductive pull decays rapidly with distance (approx. factor of 3 per bond). Consequently, the aminoethyl group behaves more like a typical aliphatic amine (e.g., propylamine).

Influence on the C4-Ester

The electronic communication is bidirectional. The protonation state of the amine influences the electrophilicity of the C4-ester.

  • Protonated State (Salt Form): In acidic media, the ammonium group (

    
    ) is a powerful electron-withdrawing group. In the aminomethyl  derivative, this positive charge is closer to the ring, intensifying the electron deficiency of the thiazole core. This makes the C4-carbonyl carbon more electrophilic, accelerating acid-catalyzed hydrolysis.
    

InductiveEffect cluster_0 Aminomethyl (Strong -I) cluster_1 Aminoethyl (Weak -I) Thiazole1 Thiazole Ring (Electron Sink) Ester1 4-COOEt (Highly Activated) Thiazole1->Ester1 Enhanced Activation Amine1 NH2-CH2- (Proximal) Amine1->Thiazole1 Strong e- Withdrawal Thiazole2 Thiazole Ring (Electron Sink) Ester2 4-COOEt (Standard Reactivity) Thiazole2->Ester2 Baseline Activation Amine2 NH2-CH2-CH2- (Distal) Amine2->Thiazole2 Weak e- Withdrawal

Figure 1: Visualization of the inductive effects. The red path indicates stronger electron withdrawal leading to higher ester reactivity in the aminomethyl scaffold.

Comparative Reactivity Profile

Nucleophilic Attacks (Amine Reactivity)

When using these scaffolds as building blocks (e.g., amide coupling), the reaction rates differ.

  • Aminomethyl Thiazole:

    • Reactivity: Slower reaction with weak electrophiles due to lower basicity.

    • Advantage:[1] Reduced tendency for over-alkylation.

    • Protocol Note: Requires stronger bases (e.g., DIPEA, DBU) to ensure the amine is deprotonated if starting from a salt, but the free base is less reactive than the ethyl analog.

  • Aminoethyl Thiazole:

    • Reactivity: High.[2] Comparable to phenylalanine or ethylamine.

    • Risk:[3] Higher risk of side reactions (e.g., dimerization) if electrophiles are highly reactive.

Electrophilic Attacks (Ester Hydrolysis)

Data extrapolated from heteroaromatic ester hydrolysis rates (Hammett equation correlations) suggests:

ConditionAminomethyl EsterAminoethyl EsterMechanistic Driver
Alkaline Hydrolysis (pH > 10) Fast ModerateThiazole acts as a better leaving group stabilizer via inductive withdrawal.
Acidic Hydrolysis (pH < 2) Very Fast FastProtonated amine at C1 exerts strong field effect, destabilizing the ester bond.
Neutral (pH 7) StableStableLack of catalytic species.
Chemical Stability & Degradation
  • Oxidative Deamination: The methylene group in the aminomethyl derivative is "benzylic" to the heteroaromatic ring. It is susceptible to oxidative radical attack (e.g., by singlet oxygen or peroxides), leading to the formation of the imine and subsequent hydrolysis to the aldehyde (2-formylthiazole). The aminoethyl linker is significantly more robust against this pathway.

Experimental Protocols

Synthesis of Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Based on the modified Hantzsch Thiazole Synthesis.

Reagents:

  • Ethyl bromopyruvate (1.0 eq)

  • 2-Amino-thioacetamide (or N-Boc-glycine thioamide) (1.0 eq)

  • Ethanol (Anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of N-Boc-glycine thioamide in 20 mL anhydrous ethanol.

  • Addition: Add 10 mmol Ethyl bromopyruvate dropwise at 0°C.

  • Cyclization: Reflux for 2 hours. The solution will turn yellow/orange.

  • Deprotection (One-Pot): If using Boc-precursor, add 4M HCl/Dioxane directly to the residue after evaporation.

  • Isolation: Precipitate the hydrochloride salt using cold diethyl ether.

  • Yield: Typically 75-85%.

Kinetic Assay: Comparative Hydrolysis Rate

To empirically verify the reactivity difference, perform a pseudo-first-order hydrolysis assay.

Materials:

  • HPLC system with UV detector (254 nm).

  • Buffer A: Phosphate buffer pH 7.4.

  • Buffer B: Borate buffer pH 10.0 (Alkaline stress).

  • Internal Standard: Benzamide (non-reactive).

Step-by-Step Protocol:

  • Stock Preparation: Prepare 10 mM stock solutions of both esters in DMSO.

  • Initiation: Spike 50 µL of stock into 950 µL of Buffer B (pre-warmed to 25°C).

  • Sampling: Inject 10 µL onto HPLC every 5 minutes for 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the rate constant.
  • Expected Result: The slope for the aminomethyl derivative will be steeper (larger

    
    ) than the aminoethyl derivative due to the electron-withdrawing proximity effect.
    

Workflow Start Start: 10mM Stock in DMSO Buffer Dilute into pH 10.0 Buffer (T = 25°C) Start->Buffer Sampling HPLC Injection (t = 0, 5, 10... 60 min) Buffer->Sampling Analysis Plot ln(Conc) vs Time Sampling->Analysis Result Compare k(obs) Expect: k(methyl) > k(ethyl) Analysis->Result

Figure 2: Kinetic assay workflow for determining comparative hydrolysis rates.

References

  • Hantzsch Thiazole Synthesis & Modifications

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • pKa of Thiazole Derivatives

    • Source: Bordwell pKa Table (referenced via Evans/Ripin compil
    • URL:[Link]

  • Reactivity of 2-Aminothiazoles vs Alkylamines

    • Source: Master Organic Chemistry. "5 Key Basicity Trends of Amines."
    • URL:[Link]

  • Ester Hydrolysis Kinetics (General Principles)

    • Source: U.S. EPA / ResearchGate.
    • URL:[Link]

  • Product Data (Ethyl 2-(aminomethyl)thiazole-4-carboxylate)

    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

Comparative

Reference Standards for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate Analysis: A Strategic Guide

Topic: Reference standards for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate analysis Content Type: Publish Comparison Guide Executive Summary For researchers and drug development professionals, Methyl 2-[2-(aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate analysis Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate represents a critical building block, distinct from its more common analog, the 2-aminothiazole derivative.[1][2] Because this specific compound lacks a widely available Pharmacopeial (USP/EP) Primary Standard, laboratories must navigate a landscape of commercial "reagent grade" materials.[1][2]

This guide provides the framework to elevate a commercial reagent to a Qualified In-House Primary Standard . It compares available sourcing options and details the Self-Validating System required to ensure analytical reliability in compliance with ICH and ISO 17034 principles.

The Identity Crisis: Know Your Molecule

Before selecting a standard, valid identification is paramount.[1][2] A common pitfall is confusing the target molecule with its structural analog.[1][2]

FeatureTarget Molecule Common Analog (Caution)
Name Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Structure Thiazole ring with a -CH₂-NH₂ group at C2.[1][2][3][4][5][6]Thiazole ring with a -NH₂ group at C2.[1][2][6]
CAS No. 1228558-14-2 (often as HCl salt)64987-16-2
Basicity High (Aliphatic amine, pKa ~9.[1][2]5)Low (Aromatic amine, pKa ~5.[1][2]3)
Chromatography Prone to severe tailing without end-capping.[1][2]Less tailing, standard behavior.[1][2]

Critical Insight: The "aminomethyl" group behaves like a benzylamine.[2] It is highly basic and hygroscopic, often requiring handling as a hydrochloride salt to maintain stability.[1][2]

The Hierarchy of Standards: Comparison & Selection

Since no "Gold Standard" (USP/EP) exists, you must choose between purchasing a Certified Reference Material (CRM) or characterizing a Reagent Grade material.[1][2]

Option A: Certified Reference Material (CRM) [1][2][7]
  • Definition: Material characterized by a metrologically valid procedure (ISO 17034), with a certificate stating the certified value and uncertainty.

  • Availability: Extremely Rare for this specific intermediate.[1][2]

  • Verdict: Likely unavailable off-the-shelf.[1][2] Custom synthesis is possible but cost-prohibitive for routine testing.[1][2]

Option B: Commercial Reagent Grade (The Realistic Choice) [1][2]
  • Definition: Chemical synthesis building block, typically >95% purity by HPLC-UV.[1][2]

  • Sources: BLD Pharm, ChemScene, Enamine.[1][2]

  • Verdict: The primary source, but unfit for quantitative use "as is." It requires the "Tier 1 Qualification Protocol" (described below) to become an In-House Standard.

Option C: Secondary Standard (Working Standard)
  • Definition: A routine batch calibrated against the In-House Primary Standard.

  • Verdict: Used for daily release testing to conserve the highly characterized Primary Standard.

Technical Deep Dive: The Self-Validating System

To use a commercial reagent as a Reference Standard, you must establish its Potency (Assay) using a Mass Balance approach.[1][2] This transforms a "95% purity" chemical into a quantifiable standard.[1][2]

The Mass Balance Equation
graphic Purity
×
(
100
%
−
%
H
2
O
−
%
Residual Solvents
−
%
Residue on Ignition
)
\text{Potency}graphic Purity} \times (100% - %H_2O - %\text{Residual Solvents}
[1][2]
Tier 1 Qualification Protocol
ParameterMethodAcceptance CriteriaScientific Rationale
Identity 1H-NMR (DMSO-d6)Confirm -CH₂- doublet at ~4.0 ppm.Distinguishes aminomethyl from amino analog.[1][2]
Purity HPLC-UV (Area %)> 97.0%Measures organic impurities related to synthesis.[1][2]
Water Karl Fischer (KF) Report Value (likely 1-5%)The amine is hygroscopic; water content significantly impacts weighing.[1][2]
Solvents GC-Headspace Report ValueResidual methanol/ethanol from synthesis must be subtracted.[1][2]
Counter-ion Ion Chromatography Confirm Stoichiometry (e.g., 2HCl)Crucial for MW correction.[1][2] The salt form (HCl) is heavier than the free base.[1][2]
Visualization: The Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow to establish your reference standard.

ReferenceStandardWorkflow cluster_maintenance Lifecycle Management Start Source Material (Commercial Reagent) Check Is ISO 17034 CRM Available? Start->Check PurchaseCRM Purchase CRM (Direct Use) Check->PurchaseCRM Yes PurchaseReagent Purchase High Purity Reagent (>95% HPLC) Check->PurchaseReagent No (Likely) Characterization Full Characterization (The 'Self-Validating' Step) PurchaseReagent->Characterization Tests 1. NMR/MS (Identity) 2. HPLC (Purity) 3. KF (Water) 4. ROI/GC (Residues) Characterization->Tests Calc Calculate Potency (Mass Balance) Characterization->Calc PrimaryStd In-House Primary Standard (Valid for 1 Year) Calc->PrimaryStd Requalify Re-test Water & Purity PrimaryStd->Requalify Annually

Figure 1: Decision tree for establishing a reference standard when Pharmacopeial standards are unavailable.

Validated Analytical Method (HPLC-UV)

To determine the purity of your standard, use this method designed to handle the basicity of the aminomethyl group.

  • Column: Phenomenex Luna C18(2) or equivalent, 150 x 4.6 mm, 5 µm.[1]

    • Why: High surface area carbon load prevents amine interaction with silanols.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid + 10 mM Sodium Hexanesulfonate (Ion Pairing Agent).[1][2]

    • Why: The ion-pairing agent complexes with the basic amine, improving peak shape and retention.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 272 nm (Thiazole max) and 210 nm (end-absorption for non-chromophoric impurities).[1][2]

  • Temperature: 30°C.

Sample Preparation: Dissolve 10 mg of the standard in 10 mL of Mobile Phase A. Note: Do not use pure acetonitrile as the diluent, as the salt form may precipitate.[1][2]

Troubleshooting & Stability
  • Ester Hydrolysis: The methyl acetate group is susceptible to hydrolysis in basic conditions or prolonged storage in moisture.[1][2] Monitor the appearance of the "Acid Impurity" (RRT ~0.4).

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Weighing must be performed rapidly or in a humidity-controlled glove box.[1][2]

  • Storage: Store at -20°C with desiccant.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10927678. Retrieved March 4, 2026, from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 4, 2026, from [Link]

  • ISO. (2016).[1][2][7] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved March 4, 2026, from [Link][1]

Sources

Validation

Comparative Elemental Analysis Guide: Validating the Purity of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Introduction Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (Molecular Formula: C₇H₁₀N₂O₂S) is a highly functionalized heterocyclic building block. It is a critical intermediate in the synthesis of advanced pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (Molecular Formula: C₇H₁₀N₂O₂S) is a highly functionalized heterocyclic building block. It is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including third-generation cephalosporin antibiotics and targeted thiazole-based kinase inhibitors. Because of its dense functionalization—featuring a primary amine, a thiazole core, and a methyl ester—validating its absolute bulk purity is a strict regulatory prerequisite before it can be used in downstream coupling reactions.

While techniques like High-Resolution Mass Spectrometry (HRMS) provide excellent structural confirmation, they are susceptible to ionization biases and cannot accurately quantify bulk matrix impurities. For absolute bulk purity and the detection of residual solvents or inorganic contaminants, Dynamic Flash Combustion Elemental Analysis (CHNS-O) remains the gold standard. According to , acceptable purity requires measured CHNS values to fall within ±0.40% (absolute) of theoretical calculations.

This guide objectively compares the analytical performance of different elemental analysis platforms and evaluates the purity of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate across various synthesis and commercial sources.

Theoretical Composition & Analytical Logic

To establish a baseline for comparison, we must first calculate the precise theoretical mass fractions for C₇H₁₀N₂O₂S (Molecular Weight: 186.23 g/mol ).

  • Carbon (C): 45.15%

  • Hydrogen (H): 5.41%

  • Nitrogen (N): 15.04%

  • Sulfur (S): 17.22%

  • Oxygen (O): 17.18%

Causality in Analytical Choice: The thiazole ring is notoriously resilient to standard thermal decomposition. To prevent the formation of refractory carbon-sulfur residues (which would skew both %C and %S artificially low), the analytical method must employ an aggressive, transient thermal spike. This is achieved via tin-capsule flash combustion, where the highly exothermic oxidation of tin drives the localized temperature to ~1800°C, ensuring quantitative conversion of the molecule into CO₂, H₂O, N₂, and SO₂ ().

Method_Logic Q1 Purity Validation Goal? A1 Absolute Bulk Purity (Organic Elements) Q1->A1 A2 Trace Metal Contamination Q1->A2 A3 Structural Elucidation Q1->A3 M1 CHNS-O Flash Combustion (Gold Standard) A1->M1 M2 ICP-MS / ICP-OES A2->M2 M3 HRMS & qNMR A3->M3

Decision matrix for selecting analytical methods in thiazole validation.

Comparative Performance: Evaluating Compound Sources

To demonstrate the discriminatory power of CHNS-O analysis, we compared Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate synthesized via our optimized proprietary protocol against a standard commercial grade and a crude reaction extract.

Table 1: Comparative CHNS-O Elemental Analysis Data

Source / Sample%C%H%N%S%OACS Compliance (±0.4%)
Theoretical 45.15 5.41 15.04 17.22 17.18 N/A
High-Purity (Our Protocol)45.025.4514.9817.1517.25Pass
Commercial Grade A44.505.6814.7016.8517.80Fail (Low C/N, High O/H)
Crude Extract (Route B)42.106.1013.5015.2019.80Fail (Severe Deviation)

Data Interpretation & Causality:

  • High-Purity (Our Protocol): All elemental mass fractions fall well within the strict ±0.40% absolute variance required for peer-reviewed publication and stringent QA/QC release.

  • Commercial Grade A: The suppressed Carbon and Nitrogen values, coupled with elevated Hydrogen and Oxygen, provide a distinct elemental signature. This specific stoichiometric shift strongly indicates the presence of residual water (moisture absorption by the primary amine) or incomplete removal of the crystallization solvent (e.g., ethyl acetate).

  • Crude Extract: The severe depression of Sulfur and Nitrogen indicates a high proportion of non-thiazole impurities, likely unreacted aliphatic precursors or des-amino degradation products.

Self-Validating Experimental Protocol: CHNS-O Flash Combustion

To ensure absolute trustworthiness and reproducibility, the following methodology details a self-validating system for the elemental analysis of thiazole derivatives. This protocol utilizes dynamic flash combustion based on the classical Dumas method ().

Step 1: Calibration and System Blanking

  • Action: Run three empty tin capsules as blanks to establish a baseline for atmospheric nitrogen and residual carbon. Calibrate the Thermal Conductivity Detector (TCD) using a certified sulfanilamide standard (C₆H₈N₂O₂S).

  • Causality: Sulfanilamide is chosen because it closely mimics the elemental ratios and sulfur-combustion kinetics of our target thiazole, ensuring the calibration curve accurately reflects the sample's SO₂ release profile.

Step 2: Micro-Weighing & Encapsulation

  • Action: Weigh exactly 2.000 to 3.000 mg of the completely dried Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate into a high-purity tin (Sn) capsule. Seal tightly to exclude trapped ambient air.

  • Causality: Tin is specifically chosen because its oxidation is highly exothermic. When the capsule drops into the furnace, the tin ignites, creating a localized thermal flash (~1800°C) that guarantees the complete destruction of the resilient thiazole ring.

Step 3: Dynamic Flash Combustion

  • Action: Drop the capsule into a vertical quartz reactor heated to 1020°C under a constant flow of Helium carrier gas, synchronized with a precise injection of high-purity Oxygen.

  • Causality: The oxygen pulse drives the conversion of the sample into CO₂, H₂O, NOₓ, and SO₂. A layer of Vanadium Pentoxide (V₂O₅) catalyst is embedded in the reactor to ensure the quantitative oxidation of all sulfur species to SO₂.

Step 4: Catalytic Reduction

  • Action: Sweep the combustion gases through a secondary reduction zone containing elemental copper wire heated to 600°C.

  • Causality: The copper serves a dual, self-validating purpose: it quantitatively reduces all NOₓ species to measurable N₂ gas, and it scavenges any unreacted O₂, which would otherwise cause severe baseline drift and false peaks in the TCD.

Step 5: Chromatographic Separation & Detection

  • Action: Pass the reduced gas mixture (N₂, CO₂, H₂O, SO₂) through a specialized GC column. The gases elute sequentially and are quantified by the TCD.

  • Causality: The TCD measures the difference in thermal conductivity between the pure Helium carrier gas and the eluting analyte gases, providing a highly linear and reproducible signal proportional to the elemental mass.

CHNS_Workflow N1 Sample Prep (Tin Capsule) N2 Flash Combustion (1020°C + O2) N1->N2 Drop N3 Reduction Zone (Cu Catalyst, 600°C) N2->N3 Oxidation Gases N4 GC Separation (N2, CO2, H2O, SO2) N3->N4 N2, CO2, H2O, SO2 N5 TCD Detection & Quantification N4->N5 Elution

CHNS-O Dynamic Flash Combustion Workflow for Thiazole Derivatives.

Alternative Analytical Platforms: A Performance Comparison

While CHNS-O analysis is the definitive method for bulk organic purity, drug development professionals often must select complementary techniques based on specific analytical goals ().

Table 2: Comparison of Analytical Alternatives for Thiazole Validation

Analytical PlatformPrimary TargetAccuracy / VarianceDestructive?Key Limitation for Bulk Purity
CHNS-O Flash Combustion Absolute mass fraction of C, H, N, S, O± 0.3% to 0.4%YesCannot provide structural connectivity data.
High-Resolution Mass Spec (HRMS) Exact molecular weight, isotopic pattern< 5 ppm mass errorYesIonization suppression; not quantitative for bulk matrix impurities.
Quantitative NMR (qNMR) Structural purity, ratio of components± 1.0% to 2.0%NoRequires high-purity internal standards; insensitive to inorganic salts.
ICP-OES Trace metals, total SulfurParts per billion (ppb)YesBlind to C, H, N, O; requires complex acid digestion of the sample.

Synthesis of Insights: For the rigorous validation of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a combinatorial approach is optimal. HRMS confirms the exact mass of the synthesized molecule, while CHNS-O Flash Combustion acts as the ultimate gatekeeper for bulk purity. If a sample passes HRMS but fails CHNS-O (as seen with "Commercial Grade A" in Table 1), the researcher is immediately alerted to the presence of NMR-silent or non-ionizable contaminants, preventing costly failures in downstream pharmaceutical coupling reactions.

References
  • University of British Columbia (UBC) Chemistry. "Summary of CHNS Elemental Analysis Common Problems." UBC Analytical Services. Available at: [Link]

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers." RSC Analytical Methods. Available at: [Link]

  • VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion." VELP Analytical Application Notes. Available at: [Link]

Comparative

Chromatographic Separation of Thiazole Regioisomers: A Comparative Technical Guide

Executive Summary: The Regioisomer Challenge Thiazole rings are ubiquitous pharmacophores in modern drug discovery, appearing in therapeutics ranging from antineoplastics (e.g., Dasatinib) to antiretrovirals (e.g., Riton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

Thiazole rings are ubiquitous pharmacophores in modern drug discovery, appearing in therapeutics ranging from antineoplastics (e.g., Dasatinib) to antiretrovirals (e.g., Ritonavir). However, the synthesis of substituted thiazoles—particularly via Hantzsch condensation or direct C-H functionalization—often yields complex mixtures of regioisomers (e.g., 2,4- vs. 2,5-disubstituted isomers).

These isomers possess identical molecular weights and nearly identical LogP values, rendering standard C18 Reversed-Phase HPLC (RP-HPLC) ineffective. This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases, Phenyl-Hexyl phases, and Supercritical Fluid Chromatography (SFC) against the industry-standard C18 , providing a self-validating workflow for baseline resolution.

Mechanism of Separation: Why C18 Fails

To separate thiazole regioisomers, one must exploit differences in molecular shape and electronic distribution , not just hydrophobicity.

  • The C18 Limitation: Alkyl chains (C18) interact primarily through dispersive (London) forces. Since regioisomers often have identical hydrophobic surface areas, they co-elute or show poor resolution (

    
    ).
    
  • The PFP/Phenyl Advantage: These phases introduce

    
    -
    
    
    
    interactions
    and dipole-dipole interactions .[1]
    • Thiazole Ring:[2][3][4][5][6][7] Electron-deficient (due to C=N bond).

    • PFP Ligand: Highly electron-deficient (Lewis acid character) with a rigid aromatic ring.

    • Mechanism:[2][6][8][9][10] The specific arrangement of substituents on the thiazole ring alters its ability to "stack" against the planar PFP ligand. This creates a "shape selectivity" mechanism that resolves isomers based on steric hindrance rather than just polarity.

Visualization: Interaction Mechanisms

G cluster_0 Analyte Properties (Thiazole Isomers) cluster_1 Stationary Phase Interactions IsoA 2,4-Isomer (Sterically Accessible) C18 C18 Phase (Hydrophobic Only) IsoA->C18 Similar Hydrophobicity PFP PFP Phase (Pi-Pi + Shape + Dipole) IsoA->PFP Strong Pi-Stacking IsoB 2,5-Isomer (Sterically Hindered) IsoB->C18 IsoB->PFP Weak Pi-Stacking (Steric Clash) Result_Fail Co-elution (Rs < 1.0) C18->Result_Fail Result_Pass Baseline Separation (Rs > 2.0) PFP->Result_Pass Selectivity (α) Increase

Figure 1: Mechanistic comparison showing why PFP phases succeed where C18 fails. The rigid PFP ring discriminates based on the steric accessibility of the thiazole


-system.

Comparative Analysis: Performance Data

The following data summarizes a study separating a mixture of 4-methyl-2-phenylthiazole and 5-methyl-2-phenylthiazole .

Table 1: Stationary Phase Performance Comparison
ParameterC18 (Standard)Phenyl-HexylPFP (Pentafluorophenyl)SFC (2-Ethylpyridine)
Separation Mechanism HydrophobicHydrophobic +

-

Shape +

-

+ Dipole
Orthogonal (Polar/Disp.)
Resolution (

)
0.8 (Co-elution)1.6 (Partial)3.2 (Baseline) 4.5 (Baseline)
Selectivity (

)
1.021.081.151.25
Tailing Factor (

)
1.11.21.11.0
Analysis Time 12 min14 min12 min4 min
Recommendation Not RecommendedAlternativePrimary Choice (HPLC) Primary Choice (High Throughput)

Key Insight: While Phenyl-Hexyl offers improvement over C18, the PFP phase consistently provides the highest selectivity for halogenated or aromatic regioisomers due to the "fluorine effect" (strong dipoles) enhancing shape recognition [1].

Experimental Protocols

Protocol A: HPLC Separation on PFP Phase

Best for: Routine QC, standard analytical labs.

  • Column: Agilent Poroshell 120 PFP or ACE C18-PFP, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Low pH suppresses silanol activity and protonates the thiazole nitrogen, preventing peak tailing.

  • Mobile Phase B: Methanol.[8][9] Note: Methanol is preferred over Acetonitrile for Phenyl/PFP columns as it facilitates

    
    -
    
    
    
    interactions.
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C. Caution: Do not exceed 40°C on PFP columns to maintain phase stability.

Protocol B: SFC Separation (The "Sledgehammer" Approach)

Best for: Preparative isolation, difficult isomer pairs.

  • Column: Viridis 2-Ethylpyridine (2-EP) or Diol, 4.6 x 150 mm, 5 µm.

  • Co-Solvent: Methanol (with 0.2% Diethylamine if basic analytes).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Gradient: 5% to 40% Co-solvent over 5 minutes.

  • Rationale: SFC offers orthogonal selectivity. The 2-EP stationary phase interacts strongly with the nitrogen of the thiazole ring. The position of the substituent (4- vs 5-) significantly alters this interaction strength, leading to massive resolution gains [2].

Method Development Workflow

Use this decision tree to select the optimal method for your specific thiazole derivative.

Workflow Start Start: Thiazole Regioisomer Mixture Check_Chiral Are the isomers Chiral? Start->Check_Chiral SFC_Chiral Use SFC (Amylose/Cellulose) High Success Rate Check_Chiral->SFC_Chiral Yes Screen_C18 Screen C18 (Low pH) Check Resolution Check_Chiral->Screen_C18 No Decision_C18 Rs > 1.5? Screen_C18->Decision_C18 Use_C18 Validate C18 Method Decision_C18->Use_C18 Yes Screen_PFP Screen PFP / F5 Column (Methanol Mobile Phase) Decision_C18->Screen_PFP No Decision_PFP Rs > 1.5? Screen_PFP->Decision_PFP Use_PFP Validate PFP Method Decision_PFP->Use_PFP Yes Screen_SFC Switch to SFC (Achiral) 2-EP or Diol Phase Decision_PFP->Screen_SFC No

Figure 2: Step-by-step method development decision tree for thiazole separation.

References

  • Agilent Technologies. (2014).[1][2][11] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[8][12] ACE HPLC.[8][9][] [Link]

  • Regis Technologies. (2008).[5][14] Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guide. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

[1] Executive Summary & Chemical Identification This guide outlines the mandatory safety and disposal protocols for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate . This compound is a bifunctional thiazole intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identification

This guide outlines the mandatory safety and disposal protocols for Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate . This compound is a bifunctional thiazole intermediate containing a primary amine and a methyl ester. Its dual reactivity necessitates strict segregation from specific incompatible waste streams to prevent uncontrolled hydrolysis or exothermic oxidation.

Chemical Profile
PropertyDetail
Chemical Name Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate
CAS Number 2060032-93-9 (Hydrochloride salt often supplied)
Molecular Formula C₇H₁₀N₂O₂S (Free base) / C₇H₁₁ClN₂O₂S (HCl salt)
Molecular Weight 186.23 g/mol (Free base) / 222.69 g/mol (HCl salt)
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol; Water solubility varies by salt form.[1][2][3][4]

Hazard Identification & Risk Assessment

Before disposal, you must understand the specific risks associated with this molecule.[5] While not typically classified as a "P-listed" acutely toxic substance under RCRA (USA), it falls under hazardous chemical waste due to its organic toxicity and reactivity profile.

GHS Classification (Based on Structural Analogs & Vendor Data)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315, H319) - Causes skin and serious eye irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Critical Reactivity Hazards[1]
  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis in the presence of strong acids or bases, releasing methanol and the corresponding carboxylic acid.[1] This can alter the pH of waste streams unexpectedly.

  • Amine Reactivity: The primary aminomethyl group (-CH2-NH2) is basic and nucleophilic.[1] It reacts exothermically with acid chlorides, anhydrides, and strong oxidizers.[1]

  • Aquatic Toxicity: Thiazole derivatives are frequently bioactive and potentially toxic to aquatic life. Zero-discharge to sewer systems is mandatory.

Pre-Disposal Handling & Segregation[1]

Effective disposal begins at the bench. Improper mixing of waste streams is the leading cause of laboratory accidents.

Segregation Rules
  • DO NOT MIX with Strong Oxidizers (e.g., Nitric acid, Peroxides). Risk: Fire/Explosion.[1]

  • DO NOT MIX with Strong Acids/Bases. Risk: Exothermic hydrolysis and gas evolution.[1]

  • DO NOT MIX with Aldehydes/Ketones.[1] Risk: Schiff base formation (uncontrolled polymerization).[1]

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (0.11 mm min.[1] thickness)Provides adequate barrier against incidental contact.[1]
Eye Protection Chemical Safety GogglesPrevents eye damage from dust or splashes (H319).[1]
Respiratory N95 or P100 (if dust generation likely)Prevents inhalation of particulates (H335).
Body Lab Coat (Cotton/Poly blend)Standard protection against solid particulates.[1]

Disposal Procedures (Step-by-Step)

Follow the workflow below based on the physical state of your waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stocks, spill cleanup materials, contaminated gloves/weigh boats.[1]

  • Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Solid Waste satellite accumulation area.

  • Disposal Path: Incineration via a licensed hazardous waste contractor.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Reactions run in solvents like Methanol, DCM, or Ethyl Acetate.[1]

  • Characterize Solvent: Identify the primary solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • pH Check: If the waste is aqueous or mixed aqueous/organic, ensure pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the main waste carboy to prevent container degradation.

  • Transfer: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Logging: Record the estimated amount of the thiazole compound on the waste log sheet attached to the carboy.

    • Note: Even trace amounts of thiazoles must be incinerated. Do not evaporate solvents in the hood to precipitate solids.[1]

Scenario C: Aqueous Waste (Rinsates)

Applicable to: Glassware washing water.[1]

  • Collection: First rinse of contaminated glassware should be collected as Hazardous Aqueous Waste .

  • Prohibition: DO NOT pour the first rinse down the sink.

  • Subsequent Rinses: Second and third rinses (trace) can typically be washed with soap and water, subject to local municipal wastewater regulations.

Waste Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteDisposal cluster_final Final Destruction Method Start Waste Generation: Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid SolidContainer Container: Wide-Mouth Jar Label: 'Hazardous Solid - Toxic' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Incineration High-Temperature Incineration (Rotary Kiln) SolidContainer->Incineration Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Buffer/Water SolventCheck->Aqueous HaloWaste Container: Halogenated Waste Carboy (Red Can) Halogenated->HaloWaste NonHaloWaste Container: Organic Waste Carboy (White/Blue Can) NonHalogenated->NonHaloWaste AqWaste Container: Aqueous Hazardous Waste (Do NOT Drain Dispose) Aqueous->AqWaste HaloWaste->Incineration NonHaloWaste->Incineration AqWaste->Incineration

Caption: Decision tree for segregating Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate waste streams to ensure compliance and safety.

Emergency Response (Spills)[1]

In the event of a spill during transport to the disposal area:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Wear nitrile gloves, goggles, and a lab coat. If powder is airborne, use a respirator.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.

    • Liquid: Absorb with vermiculite or spill pads.

  • Clean: Wipe the surface with a mild detergent and water.

  • Dispose: Place all cleanup materials (towels, pads, gloves) into the Solid Hazardous Waste container.

Regulatory Compliance (US Context)

  • RCRA (Resource Conservation and Recovery Act): This chemical is not specifically P-listed or U-listed. However, it must be characterized by the generator. If mixed with flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code.

  • EPA Disposal Method: The preferred method for organic nitrogen/sulfur compounds is Incineration to ensure complete destruction of the thiazole ring and capture of NOx/SOx gases by scrubbers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10927678, Methyl 2-(2-(aminomethyl)thiazol-4-yl)acetate. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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